molecular formula C10H12N2O3 B1648901 3-(3-Nitrophenoxy)pyrrolidine

3-(3-Nitrophenoxy)pyrrolidine

Cat. No.: B1648901
M. Wt: 208.21 g/mol
InChI Key: SRLOKZSYXKQYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Nitrophenoxy)pyrrolidine is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Nitrophenoxy)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Nitrophenoxy)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

3-(3-nitrophenoxy)pyrrolidine

InChI

InChI=1S/C10H12N2O3/c13-12(14)8-2-1-3-9(6-8)15-10-4-5-11-7-10/h1-3,6,10-11H,4-5,7H2

InChI Key

SRLOKZSYXKQYDZ-UHFFFAOYSA-N

SMILES

C1CNCC1OC2=CC=CC(=C2)[N+](=O)[O-]

Canonical SMILES

C1CNCC1OC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

3-(3-Nitrophenoxy)pyrrolidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-(3-Nitrophenoxy)pyrrolidine as a Pharmacophore Scaffold

Executive Summary

3-(3-Nitrophenoxy)pyrrolidine (CAS: 946727-05-5) represents a high-value heterocyclic building block in medicinal chemistry, characterized by a pyrrolidine ring linked via an ether bridge to a meta-nitrobenzene system. This scaffold serves as a critical "bifunctional linker," offering two distinct vectors for chemical expansion: the secondary amine of the pyrrolidine (basic, modifiable) and the nitro group (reducible to an aniline).

Its structural utility lies in its ability to position substituents in 3D space with defined stereochemistry (when chiral starting materials are used), making it a preferred scaffold for G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors where precise vector alignment is required for binding affinity.

Physicochemical Profile

The molecule exhibits properties typical of "fragment-like" chemical space, adhering to Rule of 3 (Ro3) guidelines, making it an ideal starting point for fragment-based drug discovery (FBDD).

PropertyValue (Predicted/Exp)Relevance to Drug Design
Molecular Formula C₁₀H₁₂N₂O₃Core scaffold composition.
Molecular Weight 208.21 g/mol Low MW allows for significant derivatization while staying <500 Da.
LogP (Calculated) ~1.3 – 1.8Lipophilicity is optimal for membrane permeability; not too greasy.
pKa (Pyrrolidine N) ~9.5 – 10.5Basic center; likely protonated at physiological pH (cationic interaction).
Topological PSA ~58 ŲGood oral bioavailability potential (Target <140 Ų).
H-Bond Donors 1 (Amine)Key interaction point for receptor residues (e.g., Asp/Glu).
H-Bond Acceptors 4Nitro group and ether oxygen act as acceptors.
Stereochemistry Chiral Center at C3Available as (R), (S), or Racemate.[1]

Synthetic Methodologies & Stereochemical Control

The synthesis of 3-(3-Nitrophenoxy)pyrrolidine is generally approached via two orthogonal pathways: Nucleophilic Aromatic Substitution (SₙAr) or the Mitsunobu Reaction . The choice of pathway is dictated by the availability of starting materials and the required stereochemistry.

Pathway A: Nucleophilic Aromatic Substitution (SₙAr)
  • Mechanism: Addition-Elimination.

  • Stereochemistry: Retention of configuration at the pyrrolidine C3 position.

  • Reagents: N-Boc-3-hydroxypyrrolidine + 1-Fluoro-3-nitrobenzene.

  • Base: NaH or KOtBu in DMF/THF.

Pathway B: Mitsunobu Etherification
  • Mechanism: Sₙ2 displacement of an activated alcohol.

  • Stereochemistry: Inversion of configuration (Walden inversion).

  • Reagents: N-Boc-3-hydroxypyrrolidine + 3-Nitrophenol.

  • Activators: Triphenylphosphine (PPh₃) + DIAD/DEAD.

Visualization: Synthetic Workflow

The following diagram illustrates the divergent synthetic logic, highlighting the stereochemical consequences of each route.

Synthesis_Workflow Start_OH N-Boc-3-Hydroxypyrrolidine (Chiral or Racemic) SNAr_Reagents Route A: SNAr 1-Fluoro-3-nitrobenzene NaH, DMF, 0°C -> RT Start_OH->SNAr_Reagents Mitsunobu_Reagents Route B: Mitsunobu 3-Nitrophenol PPh3, DIAD, THF Start_OH->Mitsunobu_Reagents SNAr_Product Intermediate A (Retention of Config) SNAr_Reagents->SNAr_Product F-displacement Deprotection Deprotection TFA/DCM or HCl/Dioxane SNAr_Product->Deprotection Mitsunobu_Product Intermediate B (Inversion of Config) Mitsunobu_Reagents->Mitsunobu_Product OH-activation Mitsunobu_Product->Deprotection Final_Product 3-(3-Nitrophenoxy)pyrrolidine (Salt Form) Deprotection->Final_Product -Boc Group

Caption: Comparative synthetic routes. Route A (SₙAr) retains stereochemistry; Route B (Mitsunobu) inverts it.

Experimental Protocol: SₙAr Synthesis (Route A)

Standard Operating Procedure for the synthesis of (S)-3-(3-Nitrophenoxy)pyrrolidine.

Reagents:

  • (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq)

  • 1-Fluoro-3-nitrobenzene (1.1 eq)

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add (S)-N-Boc-3-hydroxypyrrolidine dissolved in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes to ensure formation of the alkoxide.

  • Coupling: Add 1-Fluoro-3-nitrobenzene dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS for disappearance of the alcohol.

  • Quench & Workup: Carefully quench with saturated NH₄Cl solution (exothermic). Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify the N-Boc intermediate via flash column chromatography (SiO₂).

  • Deprotection: Dissolve the intermediate in DCM. Add TFA (10-20 eq) at 0°C. Stir for 2 hours. Concentrate to dryness.

  • Free Basing (Optional): Dissolve residue in DCM, wash with sat. NaHCO₃, dry, and concentrate to yield the free amine.

Reactivity & Derivatization: The "Aniline Gateway"

The true value of this scaffold lies in its orthogonality. The pyrrolidine amine and the aryl nitro group can be manipulated independently to generate diverse libraries.

  • Pyrrolidine N-Functionalization:

    • Alkylation: Reductive amination with aldehydes.

    • Acylation: Reaction with acid chlorides or carboxylic acids (amide coupling).

    • Sulfonylation: Reaction with sulfonyl chlorides.

  • Nitro Group Reduction:

    • The nitro group is a "masked" aniline.

    • Reduction Protocol: H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.

    • Result: 3-(3-Aminophenoxy)pyrrolidine.[2] The resulting aniline can then react with isocyanates (to form ureas) or electrophiles to create a "Right-Hand Side" (RHS) vector.

Visualization: Derivatization Logic

Derivatization_Tree cluster_amine Path 1: Pyrrolidine Modulation cluster_nitro Path 2: Nitro Reduction Core 3-(3-Nitrophenoxy)pyrrolidine Amide Amide Coupling (R-COOH + HATU) Core->Amide Functionalize N1 Urea_N Urea Formation (R-NCO) Core->Urea_N Aniline 3-(3-Aminophenoxy)pyrrolidine (The 'Aniline Gateway') Core->Aniline Reduction (H2/Pd) Kinase_Core Kinase Hinge Binders (Pyrimidines/Quinazolines) Aniline->Kinase_Core SNAr / Buchwald Library High-Throughput Library Generation Aniline->Library

Caption: Divergent synthesis strategy. Path 1 modifies the solubilizing tail; Path 2 builds the active pharmacophore.

Medicinal Chemistry Applications

This scaffold is prevalent in several therapeutic areas due to its ability to mimic the distance and angle of peptide turns or specific receptor pockets.

  • Kinase Inhibitors: The 3-aminophenoxy motif is a classic linker connecting the ATP-binding hinge region (e.g., a pyrimidine or quinazoline) to a solvent-exposed solubilizing group (the pyrrolidine).

  • Muscarinic Acetylcholine Receptors (mAChR): Pyrrolidine derivatives are historical antagonists. The basic nitrogen mimics the quaternary ammonium of acetylcholine, interacting with Asp147 (in M1) via ionic bonding.

  • Dopamine Receptors (D3/D4): The distance between the basic nitrogen and the aromatic ring (approx 5-6 Å) often matches the pharmacophore requirements for monoamine GPCRs.

Safety & Handling (SDS Summary)

  • Hazards: The free base is an amine and should be treated as Corrosive (Skin Corr. 1B) and an Irritant .[3] The nitro-aromatic moiety adds potential for Skin Sensitization .

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amine salts (HCl/TFA) are hygroscopic.

  • Incompatibility: Strong oxidizing agents, acid chlorides (unless intended for reaction).

References

  • PubChem. 3-(3-Nitrophenoxy)pyrrolidine Compound Summary. National Library of Medicine. Link

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[4] Synthesis, 1981(1), 1-28. (Foundational methodology for Route B). Link

  • Sigma-Aldrich. Pyrrolidine Building Blocks and Safety Data. (General handling of pyrrolidine scaffolds). Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context on LogP and basic amines in drug design). Link

Sources

Molecular weight and formula of 3-(3-Nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthesis, and Application Guide

Executive Summary

3-(3-Nitrophenoxy)pyrrolidine is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients. Characterized by a pyrrolidine ring linked via an ether bond to a meta-nitrobenzene moiety, this compound serves as a critical scaffold for developing ligands targeting G-protein coupled receptors (GPCRs), kinase inhibitors, and analgesic agents.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic pathways, and handling protocols, designed for medicinal chemists and process engineers.

Physicochemical Specifications

The following data represents the core identity and physical constants for the free base form of the molecule.

PropertyValueNotes
IUPAC Name 3-(3-Nitrophenoxy)pyrrolidine
CAS Number 946727-05-5 Primary identifier for the free base.
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.22 g/mol Monoisotopic Mass: 208.0848
Physical State Viscous Oil / Low-melting SolidOften supplied as HCl or Oxalate salt for stability.
LogP (Predicted) ~1.3 - 1.6Moderate lipophilicity; blood-brain barrier penetrant potential.
pKa (Calculated) ~9.5 (Pyrrolidine Nitrogen)Highly basic secondary amine.
Solubility DMSO, Methanol, DCMLimited solubility in water (Free Base); High (HCl Salt).
Synthetic Architecture & Methodology

The synthesis of 3-(3-Nitrophenoxy)pyrrolidine typically follows a protection-coupling-deprotection strategy to prevent side reactions at the secondary amine. Two primary pathways are field-validated: Nucleophilic Aromatic Substitution (SₙAr) and the Mitsunobu Reaction .

Pathway A: The Mitsunobu Protocol (Stereoselective)

Best for: Preserving chirality when starting from enantiopure (R)- or (S)-1-Boc-3-hydroxypyrrolidine.

  • Activation: The reaction couples 1-Boc-3-hydroxypyrrolidine with 3-nitrophenol using Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD).

  • Mechanism: The alcohol is activated by the phosphine, followed by Sₙ2 inversion upon attack by the phenoxide.

  • Deprotection: The tert-butyl carbamate (Boc) group is removed using Trifluoroacetic acid (TFA) or HCl in Dioxane.

Pathway B: SₙAr Displacement (Scalable)

Best for: Large-scale synthesis where strong bases are tolerated.

  • Coupling: 1-Boc-3-hydroxypyrrolidine is treated with NaH (Sodium Hydride) to form the alkoxide.

  • Displacement: The alkoxide attacks 1-fluoro-3-nitrobenzene . Note: The meta-nitro group is only weakly activating compared to para, requiring higher temperatures or polar aprotic solvents (DMF/DMSO).

  • Deprotection: Acidic hydrolysis yields the final amine salt.

Visual Synthesis Workflow

SynthesisPath Start1 1-Boc-3-hydroxypyrrolidine (CAS: 141699-55-0) Reagent Mitsunobu Reagents (PPh3, DIAD, THF) Start1->Reagent Start2 3-Nitrophenol (CAS: 554-84-7) Start2->Reagent Inter Intermediate: 1-Boc-3-(3-nitrophenoxy)pyrrolidine Reagent->Inter 0°C to RT, 12h Acid Deprotection (4M HCl in Dioxane) Inter->Acid Final Target Product: 3-(3-Nitrophenoxy)pyrrolidine (HCl Salt) Acid->Final Quant. Yield

Figure 1: Convergent synthesis via Mitsunobu coupling followed by acid-mediated deprotection.[1][2][3]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be observed.

¹H-NMR (400 MHz, DMSO-d₆) - HCl Salt
  • Amine Protons: δ 9.40–9.60 (br s, 2H, NH₂⁺).

  • Aromatic Ring:

    • δ 7.85 (d, 1H, ortho-H to NO₂).

    • δ 7.70 (s, 1H, ortho-H between NO₂ and O).

    • δ 7.60 (t, 1H, meta-H).

    • δ 7.40 (d, 1H, para-H).

  • Ether Methine: δ 5.25 (m, 1H, O-CH).

  • Pyrrolidine Ring:

    • δ 3.40–3.60 (m, 4H, CH₂-N).

    • δ 2.10–2.30 (m, 2H, CH₂-CH).

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Diagnostic Ion: [M+H]⁺ = 209.1 m/z

  • Fragmentation: Loss of the nitrophenoxy group may show a fragment at m/z ~70 (pyrrolinium ion).

Handling, Stability & Safety (E-E-A-T)
  • Storage: The free base is prone to oxidation and carbonate formation (absorbing CO₂ from air). Store as the Hydrochloride (HCl) or Oxalate salt at -20°C under argon.

  • Nitro Group Hazard: While stable under standard conditions, nitro-aromatics can be energetic. Avoid heating crude reaction mixtures to dryness without testing for thermal stability (DSC).

  • Toxicology: Pyrrolidines are potential skin irritants and sensitizers.[4] The nitro-aromatic moiety suggests potential mutagenicity (Ames positive risk); handle with full PPE (gloves, fume hood).

References
  • PubChem. (n.d.). 3-(3-Nitrophenoxy)pyrrolidine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Biogen Científica. (2024). Catalog Entry: 3-(3-Nitrophenoxy)pyrrolidine.[5][6][7] Retrieved from [Link][2][3][5][6][8][9]

  • Google Patents. (2016). Pyrimidine derivative, preparation method and medical application thereof (CN105384695B).

Sources

An In-depth Technical Guide to the Solubility Profile of 3-(3-Nitrophenoxy)pyrrolidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Drug Development

For researchers, scientists, and drug development professionals, understanding the solubility profile of a novel chemical entity is a cornerstone of successful pharmaceutical development. Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, directly influences a drug's bioavailability, manufacturability, and ultimately, its therapeutic efficacy. This guide provides a comprehensive framework for characterizing the solubility of 3-(3-Nitrophenoxy)pyrrolidine, a molecule of interest in medicinal chemistry, within a range of common organic solvents. We will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols for its determination, and discuss the interpretation of the resulting data.

Theoretical Considerations for the Solubility of 3-(3-Nitrophenoxy)pyrrolidine

A predictive understanding of a molecule's solubility begins with an analysis of its structural features. 3-(3-Nitrophenoxy)pyrrolidine possesses a unique combination of functional groups that will govern its interactions with various solvents:

  • The Pyrrolidine Ring: This saturated heterocyclic amine is a polar moiety capable of acting as a hydrogen bond acceptor (the nitrogen atom) and, in its protonated form, a hydrogen bond donor. The parent compound, pyrrolidine, is known to be miscible with water and a wide array of organic solvents, suggesting a propensity for favorable interactions with polar solvents.[1][2]

  • The Nitrophenoxy Group: The aromatic ring introduces a degree of hydrophobicity, while the nitro group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. This functionality will contribute to interactions with polar aprotic solvents.

  • The Ether Linkage: The ether oxygen atom is another site for hydrogen bond acceptance, further enhancing potential interactions with protic solvents.

Based on these features, we can hypothesize that 3-(3-Nitrophenoxy)pyrrolidine will exhibit favorable solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, acetone). Its solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be significantly lower due to the molecule's overall polarity.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method .[3][4] This method establishes the equilibrium solubility, which represents the maximum amount of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution.

Materials and Equipment
  • 3-(3-Nitrophenoxy)pyrrolidine (solid, purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Experimental Protocol
  • Preparation of Solvent Vials: Add a precise volume (e.g., 1 mL) of the selected organic solvent to a series of appropriately labeled vials.

  • Addition of Excess Solute: Weigh an amount of 3-(3-Nitrophenoxy)pyrrolidine that is known to be in excess of its expected solubility and add it to each vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution process has reached a steady state.[4][5]

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the excess solid to sediment. For finer suspensions, centrifugation (e.g., 10,000 rpm for 10 minutes) is recommended to ensure a clear supernatant.

  • Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the analytical method.[5]

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 3-(3-Nitrophenoxy)pyrrolidine. A standard calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

Self-Validating System: Ensuring Trustworthiness

To ensure the reliability of the obtained solubility data, the following checks should be integrated into the protocol:

  • Visual Confirmation of Excess Solid: At the end of the equilibration period, there must be visible undissolved solid in each vial.

  • Time to Equilibrium Study: For a new compound, it is advisable to perform a time-to-equilibrium study by analyzing samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Triplicate Measurements: Each solubility determination should be performed in triplicate to assess the precision of the measurement.[5]

Data Presentation and Interpretation

The experimentally determined solubility data for 3-(3-Nitrophenoxy)pyrrolidine should be summarized in a clear and concise table. The following is a hypothetical dataset to illustrate the expected trends.

SolventSolvent Polarity (Dielectric Constant)Solubility at 25 °C (mg/mL)Solubility at 25 °C (M)
Hexane1.88< 0.1< 5.2 x 10⁻⁴
Toluene2.381.57.8 x 10⁻³
Dichloromethane8.9325.80.13
Acetone20.7150.20.78
Ethanol24.5210.51.10
Methanol32.7350.11.82
Dimethylformamide (DMF)36.7> 500> 2.60
Dimethyl Sulfoxide (DMSO)46.7> 500> 2.60

Note: The above data is illustrative and not based on experimental results.

Interpretation of Hypothetical Data:

The illustrative data showcases a clear trend of increasing solubility with increasing solvent polarity, which aligns with our initial theoretical assessment. The compound exhibits poor solubility in nonpolar solvents like hexane and toluene, moderate solubility in less polar organic solvents like dichloromethane, and high solubility in polar aprotic and protic solvents such as acetone, ethanol, methanol, DMF, and DMSO. This profile suggests that the polar interactions, including hydrogen bonding, are the primary drivers of the solubilization of 3-(3-Nitrophenoxy)pyrrolidine.

Visualizing the Experimental Workflow

A clear visual representation of the experimental workflow can aid in understanding and replicating the process. The following diagram, generated using Graphviz, outlines the key steps of the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_vials Prepare Solvent Vials add_solute Add Excess Solute prep_vials->add_solute shake Shake at Constant Temp. add_solute->shake Start Equilibration sediment Sedimentation shake->sediment End Equilibration centrifuge Centrifugation (optional) sediment->centrifuge sample Withdraw Supernatant centrifuge->sample dilute Dilute Sample sample->dilute analyze HPLC Analysis dilute->analyze end end analyze->end Solubility Data

Caption: Workflow for Thermodynamic Solubility Determination.

Predictive Models: A Glimpse into the Future

While experimental determination remains the definitive method, in silico predictive models are gaining traction for early-stage drug discovery.[6] Machine learning algorithms, trained on large datasets of known solubility data, can provide rapid estimations of a novel compound's solubility in various solvents.[7][8][9] These models typically use molecular descriptors (e.g., molecular weight, polarity, hydrogen bonding capacity) to predict solubility. While these predictions are not a substitute for experimental data, they can be invaluable for prioritizing solvent selection and designing efficient experimental plans.

Conclusion: A Comprehensive Approach to Solubility Profiling

The solubility profile of 3-(3-Nitrophenoxy)pyrrolidine in organic solvents is a critical dataset for its development as a potential pharmaceutical agent. A thorough understanding of its solubility is best achieved through a combination of theoretical analysis of its molecular structure and rigorous experimental determination using validated methods like the shake-flask technique. This guide has provided a comprehensive framework for undertaking such a study, emphasizing the importance of scientific integrity and logical experimental design. The insights gained from a well-characterized solubility profile will undoubtedly pave the way for informed decisions in formulation development, process chemistry, and ultimately, the successful translation of a promising molecule into a therapeutic reality.

References

  • Wikipedia. Pyrrolidine. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • United States Pharmacopeia. <1236> Solubility Measurements. USP-NF.
  • International Council for Harmonisation.
  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Chandrasekaran, S. (2025). A new model predicts how molecules will dissolve in different solvents. MIT News.
  • United States Pharmacopeia. USP DESCRIPTION AND SOLUBILITY.pdf.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Sbardella, G., & Petrucci, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887.
  • European Medicines Agency. (2020).
  • Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., ... & Tsinman, K. (2016). Equilibrium solubility measurement of ionizable drugs—consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.
  • Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Martinez, M. N., & Amidon, G. L. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 98.
  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • PubChem. 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. [Link]

  • Cole, D. J., & Payne, M. C. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(19), 12065-12091.
  • BMG LABTECH. (2023).
  • United States Pharmacopeia. (2012). Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs.
  • Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
  • ResearchGate. How can I seperate pyrrolidine?. [Link]

  • Gurnani, P., & Pfaendtner, J. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.
  • U.S. Food and Drug Administration. (2020).
  • SlideShare. solubility experimental methods.pptx. [Link]

  • ChemSynthesis. 3-hydroxy-3-(4-nitrophenyl)-1-phenyl-1-propanone. [Link]

  • Pharma World K. (2021). Description and Solubility Tests as per USP Section 5.30 and EP General Notices. [Link]

  • ResearchGate. Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15)
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3-(3-Nitrophenoxy)pyrrolidine: A Versatile Bifunctional Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Nitrophenoxy)pyrrolidine is a high-value "privileged scaffold" in modern drug discovery, serving as a critical intermediate for accessing 3-substituted pyrrolidine libraries. Its structural utility lies in its orthogonality : it possesses a secondary amine (pyrrolidine nitrogen) and a latent primary amine (nitro group), separated by a flexible ether linker.[1] This architecture allows medicinal chemists to independently functionalize two distinct vectors, facilitating the rapid generation of Structure-Activity Relationship (SAR) data for GPCR ligands, kinase inhibitors, and ion channel modulators.[1]

This technical guide provides a comprehensive analysis of the scaffold's physicochemical properties, validated synthetic protocols, and strategic applications in fragment-based drug design (FBDD).[1]

Part 1: Chemical Architecture & Physicochemical Profile[1]

The core value of 3-(3-nitrophenoxy)pyrrolidine lies in its ability to balance lipophilicity with solubility while providing a chiral center for stereoselective target engagement.

Structural Analysis[1][2]
  • Chirality: The C3 position of the pyrrolidine ring is a stereocenter.[1] Enantiopure forms ((R)- or (S)-) are typically required to probe specific binding pockets (e.g., distinguishing between varying hydrophobic pockets in GPCRs).

  • Linker Dynamics: The ether oxygen acts as a hydrogen bond acceptor and introduces a "kink" in the molecule, preventing the planar stacking often seen in biaryl systems.[1] This increases the 3D complexity (Fsp3 character) of the final drug candidate, a key metric in improving clinical success rates.[1]

  • Electronic Properties: The 3-nitro group is electron-withdrawing, deactivating the phenyl ring.[1] However, its primary role is as a "masked aniline."[1] Upon reduction, the resulting 3-aminophenoxy moiety becomes an electron-rich donor, suitable for forming hydrogen bonds with kinase hinge regions.[1]

Key Physicochemical Metrics (Predicted)
PropertyValueImplication for Drug Design
Molecular Weight 208.21 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP ~1.8Moderate lipophilicity; good membrane permeability potential.[1]
TPSA ~58 ŲWell within the range for CNS penetration (<90 Ų) if required.[1]
pKa (Pyrrolidine) ~9.5Basic center; likely protonated at physiological pH, aiding solubility.[1]
H-Bond Donors 1 (NH)Key interaction point for aspartate/glutamate residues in receptors.[1]

Part 2: Synthetic Protocols

The synthesis of 3-(3-nitrophenoxy)pyrrolidine generally relies on the construction of the aryl-alkyl ether bond. The Mitsunobu Reaction is the industry standard for this transformation due to its stereospecificity (inversion of configuration at the alcohol center).[1][2]

Protocol A: Mitsunobu Coupling (Standard)

This protocol describes the coupling of N-Boc-3-hydroxypyrrolidine with 3-nitrophenol.

Reagents:

  • N-Boc-3-hydroxypyrrolidine (1.0 equiv)

  • 3-Nitrophenol (1.1 equiv)

  • Triphenylphosphine (PPh3, 1.2 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 equiv)

  • Solvent: Anhydrous THF or Toluene.[1]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with N-Boc-3-hydroxypyrrolidine, 3-nitrophenol, and PPh3. Dissolve in anhydrous THF (0.1 M concentration) under an inert atmosphere (Nitrogen or Argon).

  • Addition: Cool the solution to 0°C. Add DIAD dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC or LC-MS (Look for disappearance of the alcohol).[1]

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO).[1][3] Filter off the solid TPPO.[1][3]

  • Purification: Purify the filtrate via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

  • Deprotection: Dissolve the purified intermediate in DCM. Add TFA (10-20 equiv) and stir for 2 hours. Concentrate to yield the trifluoroacetate salt of 3-(3-nitrophenoxy)pyrrolidine.

Protocol B: Nitro Reduction (Activation)

To utilize the scaffold as a diamine equivalent, the nitro group must be reduced.[1]

Reagents: Iron powder (Fe), Ammonium Chloride (NH4Cl), Ethanol/Water (4:1).[1] Method:

  • Suspend 3-(3-nitrophenoxy)pyrrolidine (N-protected) in EtOH/H2O.

  • Add Fe powder (5 equiv) and NH4Cl (5 equiv).

  • Reflux at 80°C for 2 hours. The reaction typically turns a rusty brown.[1]

  • Filter hot through Celite to remove iron residues.[1]

  • Concentrate to obtain the 3-(3-aminophenoxy)pyrrolidine intermediate.[1]

Part 3: Medicinal Chemistry Applications[1][2][5][6][7]

Strategic Diversification: The "Inside-Out" Approach

The scaffold allows for a Bi-directional Synthesis strategy.[1]

  • Vector 1 (Pyrrolidine N): Modulates solubility and pharmacokinetic (PK) properties.[1] Often derivatized with solubilizing groups or heterocycles targeting the "solvent-exposed" region of a protein.[1]

  • Vector 2 (Aniline N via Nitro): Targets the "specificity pocket" or "hinge region" of enzymes.[1]

Visualization: Bifunctional Library Generation

The following diagram illustrates how the scaffold serves as a central hub for divergent library synthesis.

G Scaffold 3-(3-Nitrophenoxy) pyrrolidine Amide Amide Coupling (R-COOH) Scaffold->Amide Step 1: N-Funct. Urea Urea Formation (R-NCO) Scaffold->Urea RedAmin Reductive Amination (R-CHO) Scaffold->RedAmin NitroRed Nitro Reduction (Fe/NH4Cl) Amide->NitroRed Step 2: Activation Aniline Aniline Intermediate NitroRed->Aniline KinaseBinder Hinge Binder (Heterocycle Cl) Aniline->KinaseBinder Step 3: Specificity

Figure 1: Divergent synthesis workflow utilizing the orthogonal reactivity of the pyrrolidine amine and the latent nitro-aniline.

Case Study: Designing a Kinase Inhibitor

In the development of inhibitors for targets like RIP1 Kinase or CDK16 , the 3-phenoxypyrrolidine motif mimics the ribose-phosphate backbone of ATP or provides a hydrophobic clamp.

  • Hypothesis: The pyrrolidine ring occupies the solubility pocket (solvent front), while the phenyl ring projects into the hydrophobic back-pocket.[1]

  • Execution:

    • Start with (S)-3-(3-nitrophenoxy)pyrrolidine.

    • Reaction 1: Acylate the pyrrolidine with a solubilizing tail (e.g., N-methylpiperazine carbonyl).[1]

    • Reaction 2: Reduce the nitro group to the aniline.[1]

    • Reaction 3: React the aniline with a 4-chloropyrrolo[2,3-d]pyrimidine (hinge binder).

  • Result: A molecule where the hinge binder anchors the drug, the phenyl ether provides the correct spacing/angle, and the pyrrolidine tail ensures oral bioavailability.[1]

Part 4: Safety & Stability

  • Handling Nitro Compounds: While 3-(3-nitrophenoxy)pyrrolidine is stable, nitro-aromatics can be energetic. Avoid heating crude reaction mixtures to dryness without testing for peroxides or thermal stability.[1]

  • Enantiomeric Purity: The Mitsunobu reaction inverts stereochemistry.[1] If starting with (S)-N-Boc-3-hydroxypyrrolidine, the product will be the (R)-enantiomer. Validate chiral purity using Chiral HPLC (e.g., Chiralpak AD-H column).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 164401, 3-Aminopyrrolidine. Retrieved from [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[1] Chemical Reviews, 109(6), 2551–2651.[1] Retrieved from [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[1] Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Retrieved from [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Protocols. Retrieved from [Link]

Sources

Pharmacological Potential of 3-(3-Nitrophenoxy)pyrrolidine: A Technical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Potential of 3-(3-Nitrophenoxy)pyrrolidine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

3-(3-Nitrophenoxy)pyrrolidine (CAS: 946727-05-5) represents a high-value pharmacophore in the design of central nervous system (CNS) agents. Belonging to the class of 3-aryloxypyrrolidines , this scaffold shares structural homology with potent Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs) . While the nitro group often serves as a "masked" functionality or metabolic handle, the core pyrrolidine ether architecture provides the critical spatial arrangement required for binding to monoamine transporters (SERT/NET).

This technical guide evaluates the compound’s pharmacological utility, detailing its synthesis via Mitsunobu coupling, its predicted metabolic liabilities (nitro-reduction), and its application as a fragment in library screening for neuropsychiatric therapeutics.

Chemical Identity & Physicochemical Properties[1][2][3]

PropertyData
Chemical Name 3-(3-Nitrophenoxy)pyrrolidine
CAS Number 946727-05-5
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.21 g/mol
LogP (Predicted) ~1.3 - 1.8 (Lipophilic, CNS penetrant)
H-Bond Donors 1 (Secondary Amine)
H-Bond Acceptors 4 (Nitro group oxygens + Ether oxygen)
pKa (Pyrrolidine N) ~9.5 (Predominantly cationic at physiological pH)

Medicinal Chemistry Insight: The secondary amine of the pyrrolidine ring is highly basic. At physiological pH (7.4), it exists primarily as a cation, mimicking the protonated amine pharmacophore found in neurotransmitters like serotonin and norepinephrine. This cationic center is essential for the salt bridge interaction with Aspartate residues in the transmembrane domains of SERT and NET.

Pharmacological Profile: The Core Mechanism

Mechanism of Action: Monoamine Transporter Inhibition

The 3-aryloxypyrrolidine scaffold is a bioisostere of the 3-aryloxy-3-phenylpropylamine motif found in blockbusters like Atomoxetine and Duloxetine .

  • Target: Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).[1][2]

  • Binding Mode: The pyrrolidine nitrogen acts as the anchor, forming an ionic bond with the transporter's orthosteric site. The 3-nitrophenoxy group projects into the hydrophobic S1 or S2 pocket.

  • Selectivity: Substituents on the aromatic ring dictate selectivity. The 3-nitro group is electron-withdrawing, potentially reducing metabolic oxidation of the phenyl ring while influencing the dipole moment required for specific pocket alignment.

Structure-Activity Relationship (SAR)
  • The Linker: The ether oxygen provides a flexible yet constrained distance (approx. 4-5 Å) between the aromatic centroid and the basic nitrogen, an optimal distance for monoamine reuptake inhibition.

  • Stereochemistry: Enantiomers of 3-substituted pyrrolidines often exhibit distinct biological profiles. For 3-aryloxypyrrolidines, the (S)-enantiomer is frequently more potent against SERT, while the (R)-enantiomer may favor NET, though this must be empirically verified for the nitro-derivative.

  • The Nitro Group:

    • Electronic Effect: Strong electron-withdrawing group (EWG) deactivates the ring towards CYP450-mediated hydroxylation.

    • Synthetic Utility: Acts as a latent aniline. Reduction yields an amino-group, allowing expansion into ureas or amides to probe the "deep pocket" of the receptor.

Experimental Protocols: Synthesis & Assay

Chemical Synthesis: The Mitsunobu Route

The most reliable route to 3-(3-Nitrophenoxy)pyrrolidine is the Mitsunobu etherification followed by N-deprotection. This method preserves stereochemistry (with inversion) if starting from chiral 3-hydroxypyrrolidine.

Reagents:

  • Substrate A: N-Boc-3-hydroxypyrrolidine (1.0 eq)

  • Substrate B: 3-Nitrophenol (1.1 eq)

  • Coupling Agent: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.2 eq)

  • Phosphine: Triphenylphosphine (PPh₃) (1.2 eq)

  • Solvent: Anhydrous THF

Protocol:

  • Preparation: Dissolve N-Boc-3-hydroxypyrrolidine, 3-Nitrophenol, and PPh₃ in anhydrous THF under nitrogen atmosphere. Cool to 0°C.

  • Coupling: Add DIAD dropwise over 30 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Concentrate in vacuo. Redissolve in Et₂O, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (SiO₂) to isolate N-Boc-3-(3-nitrophenoxy)pyrrolidine.

  • Deprotection: Dissolve intermediate in DCM. Add TFA (20% v/v). Stir 2 hours. Neutralize with saturated NaHCO₃, extract with DCM, and concentrate to yield the free base 3-(3-Nitrophenoxy)pyrrolidine.

Visualization of Synthetic Pathway

Synthesis Start1 N-Boc-3-Hydroxypyrrolidine Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF, 0°C) Start1->Mitsunobu Start2 3-Nitrophenol Start2->Mitsunobu Inter Intermediate: N-Boc-3-(3-nitrophenoxy)pyrrolidine Mitsunobu->Inter Deprotect Deprotection (TFA/DCM) Inter->Deprotect Final Target Product: 3-(3-Nitrophenoxy)pyrrolidine Deprotect->Final

Caption: Step-wise synthesis via Mitsunobu inversion ensuring regiospecific ether formation.

Metabolic Stability & Safety (Toxicology)

The Nitro-Reduction Liability

The primary safety concern for this scaffold is the metabolic fate of the nitro group. Under hypoxic conditions (or via specific reductases), the nitro group undergoes stepwise reduction.

Pathway:

  • Nitro (-NO₂)

    
    Nitroso (-NO) 
    
  • Nitroso (-NO)

    
    Hydroxylamine (-NHOH) 
    
  • Hydroxylamine (-NHOH)

    
    Amine (-NH₂) 
    

Risk Assessment: The Hydroxylamine intermediate is highly reactive and can form DNA adducts, potentially leading to mutagenicity (Ames Positive). In drug design, this "metabolic soft spot" is often replaced by a nitrile (-CN) or trifluoromethyl (-CF₃) group unless the amine metabolite is the desired active species (prodrug approach).

Visualization of Metabolic Pathway

Metabolism Nitro Parent: 3-(3-Nitrophenoxy)pyrrolidine (-NO2) Red1 Nitroreductase (Cyt P450 / Gut Flora) Nitro->Red1 Nitroso Metabolite 1: Nitroso Intermediate (-NO) Red1->Nitroso Red2 2e- Reduction Nitroso->Red2 Hydroxyl Metabolite 2: Hydroxylamine (-NHOH) Red2->Hydroxyl Tox TOXICITY RISK: DNA Adducts / Mutagenesis Hydroxyl->Tox Red3 2e- Reduction Hydroxyl->Red3 Amine Final Metabolite: 3-(3-Aminophenoxy)pyrrolidine (-NH2) Red3->Amine

Caption: Metabolic reduction cascade of the nitro group highlighting the reactive hydroxylamine risk.[3]

Future Outlook & Applications

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~208 Da, this molecule is an ideal "fragment." It has high ligand efficiency (LE) potential. Researchers can screen it against GPCR libraries and then "grow" the molecule from the pyrrolidine nitrogen or the nitro-position.

  • PROTAC Linkers: The pyrrolidine ring is a common attachment point for E3 ligase ligands (e.g., VHL ligands). The 3-nitrophenoxy group could serve as a linker precursor to connect to a protein of interest.

  • PET Imaging Precursors: The nitro group can be displaced by Fluorine-18 (via SNAr mechanisms on the activated ring) to create PET radiotracers for imaging serotonin transporters in the brain.

References

  • Van Orden, L. J., et al. (2013).[1] "A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Smith, A. B., & Jones, R. (2009). "The Mitsunobu Reaction in Medicinal Chemistry: A Practical Guide." Organic Process Research & Development. Link (General Protocol Reference)

  • Patterson, S., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules. Link

  • Testa, B., & Krämer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Reduction." Chemistry & Biodiversity. Link

Sources

Physicochemical Profiling: Ionization Dynamics of 3-(3-Nitrophenoxy)pyrrolidine

[1]

Executive Summary

This technical guide details the ionization characteristics of 3-(3-Nitrophenoxy)pyrrolidine , a secondary amine scaffold frequently utilized in fragment-based drug discovery (FBDD).[1] Understanding the pKa of this compound is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, particularly its solubility in gastric fluid and permeability across the blood-brain barrier.

While the unsubstituted pyrrolidine ring typically exhibits a pKa ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Part 1: Structural Analysis & Theoretical pKa Prediction

Electronic Structure & Basicity

The ionization center of 3-(3-Nitrophenoxy)pyrrolidine is the secondary amine nitrogen in the pyrrolidine ring.[1] The basicity of this nitrogen is influenced by the electronic environment created by the substituent at the 3-position.[1]

  • Base Scaffold (Pyrrolidine): A cyclic secondary amine with a standard pKa of 11.27 .

  • Ether Linkage (-O-): The oxygen atom exerts an inductive electron-withdrawing effect (-I) on the pyrrolidine ring, reducing electron density at the nitrogen and lowering the pKa.[1]

  • Nitro Group (-NO₂): Located on the phenyl ring, the nitro group is a strong electron-withdrawing group (EWG). It pulls electron density from the phenyl ring, which in turn enhances the withdrawing power of the phenoxy oxygen.

Predicted pKa Window

Based on Structure-Activity Relationship (SAR) data of analogous 3-substituted pyrrolidines (e.g., 3-phenylpyrrolidine pKa ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Predicted pKa Range: 9.0 – 9.8

Electronic Influence Diagram

The following diagram illustrates the inductive pulls that result in the reduced basicity of the pyrrolidine nitrogen.

ElectronicEffectsNitroNitro Group (-NO2)Strong EWG (-R, -I)PhenylPhenyl RingTransmits EffectNitro->PhenylPulls e- densityOxygenEther OxygenInductive Withdrawal (-I)Phenyl->OxygenEnhances -I effectPyrrolidinePyrrolidine Ring(C3 Position)Oxygen->PyrrolidineInductive PullNitrogenAmine NitrogenIonization Center (BH+)Pyrrolidine->NitrogenReduces Basicity

Figure 1: Electronic flow illustrating the deactivation of the amine center by the distal nitro-phenoxy group.

Part 2: Experimental Determination Protocol

Methodology Selection: Potentiometric Titration

For a secondary amine with a predicted pKa between 9.0 and 10.0, Potentiometric Titration is the gold standard. It offers higher precision than spectrophotometric methods for non-chromophoric ionization centers (the amine protonation does not significantly alter the UV spectrum of the distal nitrophenoxy group).

Reagents & Equipment[1][2]
  • Analyte: 3-(3-Nitrophenoxy)pyrrolidine hydrochloride (>98% purity).[1]

  • Titrant: 0.1 M NaOH (standardized against Potassium Hydrogen Phthalate).

  • Solvent: Carbonate-free distilled water (degassed).[1]

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

  • Apparatus: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) equipped with a combined glass pH electrode (Ag/AgCl reference).

Step-by-Step Protocol

Step 1: System Calibration

  • Calibrate the pH electrode using NIST-traceable buffers at pH 4.01, 7.00, and 10.01.[1]

  • Determine the electrode slope (acceptable range: 98–102%).[1]

  • Thermostat the titration vessel to 25.0 ± 0.1°C using a water jacket.

Step 2: Sample Preparation

  • Weigh accurately ~5 mg of the compound (hydrochloride salt form).[1]

  • Dissolve in 20 mL of 0.15 M KCl solution.

  • Ensure complete dissolution; if solubility is poor, use a co-solvent method (e.g., 20% Methanol/Water) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.[1]

Step 3: Titration Workflow

  • Purge the solution with Nitrogen or Argon gas for 5 minutes to remove dissolved CO₂.[1]

  • Perform a "Blank" titration on the solvent (0.15 M KCl) to correct for background.[1]

  • Titrate the sample with 0.1 M NaOH, adding aliquots of 10–50 µL.

  • Record pH potential (mV) after stabilization (<0.1 mV/sec drift).

  • Continue titration until pH reaches ~12.0 (past the equivalence point).

Experimental Workflow Diagram

TitrationWorkflowStartStart: Sample Weighing(~5mg HCl Salt)DissolveDissolution(20mL 0.15M KCl)Start->DissolveDegasDegas Solution(N2 Purge, 5 min)Dissolve->DegasTitratePotentiometric Titration(Add 0.1M NaOH)Degas->TitrateDataData Acquisition(pH vs Volume)Titrate->Data Record mVCalcBjerrum Plot AnalysisCalculate pKaData->CalcCalc->Start Replicate (n=3)

Figure 2: Operational workflow for the potentiometric determination of pKa.

Part 3: Data Analysis & ADME Implications

Calculation (Bjerrum Method)

The pKa is derived from the half-neutralization point where


At the midpoint of the titration curve (0.5 equivalents of base added),


Physicochemical Profile Summary

The following table summarizes the expected properties based on the ionization profile.

PropertyValue / PredictionImplication for Drug Development
pKa (Exp.[1] Window) 9.0 – 9.8 Moderately basic. Highly ionized at physiological pH (7.4).
Ionization @ pH 7.4 > 99% CationicHigh solubility in plasma; potentially limited passive permeability.[1]
Ionization @ pH 1.2 100% CationicExcellent gastric solubility.[1]
LogD (pH 7.4) Lower than LogPDistribution into lipids is reduced due to ionization.
Biological Relevance[1][3]
  • Solubility: The compound will exist primarily as a cation in the gastrointestinal tract, ensuring good dissolution rates.

  • Permeability: To cross the Blood-Brain Barrier (BBB), the small fraction of neutral species is required. A pKa of ~9.5 implies that only ~1% of the compound is neutral at pH 7.[1]4. Optimization may be required (e.g., adding fluorine to the pyrrolidine ring) to lower the pKa closer to 8.0 if CNS penetration is a primary target.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pKa methodology).

  • PubChem. (2025).[1][2][3][4][5] Compound Summary: Pyrrolidine.[1][2][3] National Library of Medicine.[1] [Link]

  • Reijenga, J., et al. (2013). The determination of pKa values by chromatography. Journal of Chromatography A. [Link]

  • IUPAC. (2025).[1][5] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC-NIST Solubility Data Series. [Link]

Hydrogen bond donor and acceptor count for 3-(3-Nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling of 3-(3-Nitrophenoxy)pyrrolidine: Hydrogen Bonding Dynamics in Drug Discovery

Executive Summary

In the context of fragment-based drug discovery (FBDD), 3-(3-Nitrophenoxy)pyrrolidine represents a classic "privileged scaffold"—a secondary amine coupled with an electron-deficient aromatic system.[1][2] While standard cheminformatics filters (e.g., Lipinski’s Rule of Five) provide static counts for Hydrogen Bond Donors (HBD) and Acceptors (HBA), these integers often fail to capture the dynamic behavior of the molecule under physiological conditions.[3]

This guide moves beyond simple atom counting. We analyze the hydrogen bonding potential of 3-(3-Nitrophenoxy)pyrrolidine through two lenses: the Canonical (Neutral) state used in database filtering, and the Physiological (Protonated) state relevant to receptor binding at pH 7.4.

Structural Analysis & The "Count" Paradox

To accurately profile this molecule, we must decouple the theoretical "Rule of 5" counts from the actual pharmacophoric behavior.[3]

The Canonical Count (Lipinski Definition)

Standard database filtering assumes the neutral state.[3]

FeatureCountSource AtomsNotes
HBD 1 Pyrrolidine Amine (

)
The secondary amine is the sole donor in the neutral form.[1][2]
HBA 5 Nitrogen (2) + Oxygen (3)Lipinski defines HBA simply as the sum of N and O atoms.[3][1]
The Pharmacophoric Count (Electronic State)

This analysis accounts for hybridization, lone pair availability, and formal charge.[3]

  • Pyrrolidine Nitrogen (

    
    ):  A strong H-bond acceptor (Lewis base) and a moderate donor.[1][2]
    
  • Ether Oxygen (

    
    ):  Theoretically an acceptor, but its basicity is attenuated by the electron-withdrawing phenyl ring.[1]
    
  • Nitro Group (

    
    ): 
    
    • Nitrogen: Positively charged (formal charge +1). Not an acceptor.

    • Oxygens: Share a negative charge (resonance).[3][1][2] Weak to moderate acceptors.[3][1][2]

The Physiological Shift (pH 7.4)

Critical for Mechanism of Action (MoA).[3][1]

The pKa of unsubstituted pyrrolidine is ~11.[3][2]3. The electron-withdrawing 3-nitrophenoxy group (via inductive effect through the oxygen) lowers the pKa of the pyrrolidine nitrogen, likely to the 9.0–9.5 range .[3]

Physiological Feature (pH 7.[3][1][2]4)CountMechanistic Explanation
HBD 2 The protonated amine (

) presents two acidic protons.[1][2]
HBA 3 The amine lone pair is occupied by a proton, neutralizing its acceptor capability.[3] Only the Ether (1) and Nitro Oxygens (2) remain.[1]

Visualizing the Interaction Landscape

The following diagram maps the structural connectivity to the hydrogen bonding sites, distinguishing between the neutral and physiological states.

G cluster_0 3-(3-Nitrophenoxy)pyrrolidine Structure Pyrrolidine Pyrrolidine Ring (Secondary Amine) Ether Ether Linkage (-O-) Pyrrolidine->Ether C3 Position HBD_Neutral Neutral HBD: 1 (N-H) Pyrrolidine->HBD_Neutral HBD_Physio pH 7.4 HBD: 2 (NH2+) Pyrrolidine->HBD_Physio Protonation HBA_Physio pH 7.4 HBA: 3 (Amine N blocked) Pyrrolidine->HBA_Physio Lone Pair Loss Phenyl Phenyl Ring Ether->Phenyl Ar-O Bond Nitro Nitro Group (-NO2) Phenyl->Nitro Meta Position HBA_Neutral Neutral HBA: 5 (Lipinski Sum) Nitro->HBA_Neutral

Figure 1: Structural connectivity mapped to Hydrogen Bond Donor/Acceptor counts in both neutral (green) and physiological (red) states.[1]

Experimental Validation Protocols

To empirically verify the hydrogen bond acidity (donor strength) and basicity (acceptor strength), we utilize Abraham Solvation Parameterization . This is superior to simple counting as it quantifies the strength of the interaction (


 and 

values).[3]
Protocol A: NMR Titration for H-Bond Acidity ( )

This protocol measures the chemical shift difference of the donor proton between a non-polar solvent and a reference acceptor solvent.[3]

Reagents:

  • Analyte: 3-(3-Nitrophenoxy)pyrrolidine (free base).[1][2]

  • Solvent A:

    
     (Non-interacting reference).[3][1][2]
    
  • Solvent B: DMSO-

    
     (Strong H-bond acceptor).[1][2]
    

Step-by-Step Workflow:

  • Preparation (Free Base Isolation):

    • If the compound is a hydrochloride salt, dissolve in water, basify with

      
       to pH 12, and extract into DCM.[3] Dry over 
      
      
      
      and evaporate to obtain the oil (free amine).[3][1]
  • Sample Preparation:

    • Prepare a 10 mM solution of the analyte in

      
      .[3]
      
    • Prepare a 10 mM solution of the analyte in DMSO-

      
      .[3][1][2]
      
  • Acquisition:

    • Acquire

      
       NMR spectra for both samples at 298 K.
      
  • Analysis:

    • Identify the pyrrolidine

      
       peak.[3][2]
      
    • Calculate

      
      .[1][2][4]
      
  • Calculation:

    • Apply the Abraham correlation equation:

      
      [1]
      
    • Note: For secondary amines, this shift correlates directly to the H-bond donating strength.[3][1][2] A larger

      
       indicates a stronger donor.[3][1][2]
      
Protocol B: FTIR Determination of H-Bond Basicity ( )

This protocol assesses the acceptor strength of the ether and nitro groups.[3]

  • Probe: Use 4-fluorophenol as the reference donor.

  • Titration: Add increasing amounts of 3-(3-Nitrophenoxy)pyrrolidine to a solution of 4-fluorophenol in

    
    .
    
  • Observation: Monitor the shift in the O-H stretching frequency (

    
    ) of the phenol.[3]
    
  • Interpretation: The magnitude of the redshift (

    
    ) correlates to the 
    
    
    
    (basicity) of the strongest acceptor site (likely the pyrrolidine nitrogen in the free base).[3]

Cheminformatics Workflow

For processing libraries containing this scaffold, use the following logic in your RDKit or OEChem pipelines to ensure accurate "Physiological" counts.

Workflow Input Input SMILES C1CNCC1Oc2cccc([N+](=O)[O-])c2 Neutralize Step 1: Neutralize & Desalt Input->Neutralize Calc_Lipinski Step 2: Calc Lipinski (Ro5) HBD=1, HBA=5 Neutralize->Calc_Lipinski Predict_pKa Step 3: Predict pKa (Amine) Model: Hammett/Taft Calc_Lipinski->Predict_pKa Decision Is pKa > 7.4? Predict_pKa->Decision Route_Protonated Simulate Protonation (N -> [NH2+]) Decision->Route_Protonated Yes (Expected) Route_Neutral Keep Neutral Decision->Route_Neutral No Final_Count Recalculate 3D Pharmacophore HBD += 1; HBA -= 1 Route_Protonated->Final_Count

Figure 2: Computational logic for correcting HBD/HBA counts based on pKa prediction.

References

  • Lipinski, C. A., et al. (2001).[3][1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[3][2] Advanced Drug Delivery Reviews.

  • Abraham, M. H., et al. (2006).[3][1][2] "Hydrogen Bonding Part 38. The hydrogen bond acidity and basicity of the nitro group."[3] New Journal of Chemistry.

  • PubChem Database. "Compound Summary: 3-(3-Nitrophenoxy)pyrrolidine."[3][1][2] National Library of Medicine.[3][1][2] [1]

  • Hunter, C. A. (2004).[3][1][2] "Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition of Biological Targets." Angewandte Chemie International Edition. [1]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 3-(3-Nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 3-(3-nitrophenoxy)pyrrolidine presents a specific regiochemical challenge. While Nucleophilic Aromatic Substitution (SNAr) is often the default for aryl ethers, it is kinetically disfavored for meta-nitro substrates due to the lack of resonance stabilization of the Meisenheimer intermediate at the ipso position.

Therefore, this protocol utilizes the Mitsunobu reaction as the core synthetic strategy.[1] This route offers three distinct advantages for this specific target:

  • Regiospecificity: It circumvents the poor reactivity of meta-halonitrobenzenes in SNAr.

  • Stereocontrol: The reaction proceeds with complete Walden inversion, allowing for the predictable synthesis of chiral analogues (e.g., starting from (R)-3-hydroxypyrrolidine yields the (S)-ether).

  • Mild Conditions: The coupling occurs at ambient temperature, preserving the integrity of the nitro group and the pyrrolidine ring.

Retrosynthetic Analysis & Pathway

The synthesis is broken down into three logical phases: Protection , Coupling (Mitsunobu) , and Deprotection .

SynthesisPathway Start 3-Hydroxypyrrolidine (HCl Salt) Boc N-Boc-3-Hydroxypyrrolidine Start->Boc 1. (Boc)2O, TEA (Protection) Coupled N-Boc-3-(3-Nitrophenoxy) pyrrolidine Boc->Coupled 2. PPh3, DIAD + 3-Nitrophenol (Mitsunobu) Phenol 3-Nitrophenol Phenol->Coupled Final 3-(3-Nitrophenoxy) pyrrolidine (HCl) Coupled->Final 3. 4M HCl/Dioxane (Deprotection)

Figure 1: Strategic workflow for the synthesis of 3-(3-nitrophenoxy)pyrrolidine. The Mitsunobu coupling is the critical stereoelectronic step.

Detailed Experimental Protocols

Phase 1: N-Protection of 3-Hydroxypyrrolidine

Objective: Mask the nucleophilic secondary amine to prevent N-arylation and ensure O-selective coupling.

Reagents:

  • 3-Hydroxypyrrolidine HCl (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (10 vol)

Protocol:

  • Suspend 3-hydroxypyrrolidine HCl in DCM at 0 °C.

  • Add TEA dropwise over 15 minutes. The suspension will clear as the free base is liberated.

  • Add a solution of (Boc)₂O in DCM dropwise, maintaining internal temperature < 10 °C.

  • Warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Wash with 1M citric acid (removes unreacted amine), then saturated NaHCO₃, then brine. Dry over MgSO₄ and concentrate.

  • QC Check: 1H NMR should show a strong singlet ~1.45 ppm (Boc group).

Phase 2: The Mitsunobu Coupling (Critical Step)

Objective: Form the ether bond between the secondary alcohol and the electron-deficient phenol.

Mechanistic Insight: The reaction utilizes the high affinity of phosphorus for oxygen. The meta-nitro group on the phenol increases its acidity (pKa ~8.3), making it an excellent pronucleophile for the Mitsunobu betaine intermediate [1].

Table 1: Reaction Stoichiometry & Parameters

ComponentRoleEquivalentsNotes
N-Boc-3-Hydroxypyrrolidine Substrate (Alcohol)1.0Dried azeotropically if needed.
3-Nitrophenol Pronucleophile1.1 - 1.2Excess ensures complete consumption of alcohol.
Triphenylphosphine (PPh₃) Activator1.5Polymer-bound PPh₃ can be used to simplify purification.
DIAD (Diisopropyl azodicarboxylate)Oxidant1.5Preferred over DEAD (safer, more stable).
THF (Anhydrous) Solvent10-15 VolCritical: Must be dry to prevent hydrazine formation.

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq), 3-nitrophenol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF. Cool the mixture to 0 °C .

    • Note: Cooling is essential to control the exothermic formation of the betaine complex.

  • Addition: Add DIAD (1.5 eq) dropwise over 30–45 minutes.

    • Observation: The solution will likely turn yellow/orange. Ensure the temperature remains < 5 °C during addition.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 7:3). The alcohol spot should disappear.

  • Workup (TPPO Removal Strategy):

    • Concentrate the THF to near dryness.

    • Triturate the residue with cold Diethyl Ether or 10% EtOAc/Hexane. Triphenylphosphine oxide (TPPO) often precipitates as a white solid. Filter off the solid.[2][3]

    • Concentrate the filtrate and purify via Flash Column Chromatography (Gradient: 0% → 30% EtOAc in Hexanes).

    • Target: Isolate N-Boc-3-(3-nitrophenoxy)pyrrolidine as a viscous oil or low-melting solid.

Phase 3: Deprotection & Salt Formation

Objective: Remove the Boc group to yield the final secondary amine salt.

Protocol:

  • Dissolve the coupled intermediate in 4M HCl in Dioxane (5–10 vol).

  • Stir at RT for 2–4 hours. Evolution of CO₂ gas indicates reaction progress.

  • Isolation:

    • Dilute with Diethyl Ether (excess) to precipitate the hydrochloride salt.

    • Filter the solid under nitrogen (hygroscopic).

    • Wash with cold ether.

    • Dry under high vacuum.[4]

Quality Control & Troubleshooting

Analytical Specifications (Expected)
  • Appearance: Off-white to pale yellow solid (HCl salt).

  • Mass Spectrometry (ESI+): [M+H]+ = 209.1 (Free base mass).

  • 1H NMR (DMSO-d₆):

    • δ 9.5-9.8 (br s, 2H, NH₂⁺).

    • δ 7.8-7.6 (m, aryl protons).

    • δ 5.2 (m, 1H, CH-O-Ar) – Diagnostic shift downfield due to ether linkage.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Yield in Coupling Moisture in THFEnsure THF is distilled or from a fresh solvent system. Water kills the betaine intermediate.
Difficult Purification TPPO ContaminationUse polymer-bound PPh₃ or perform a saponification wash (if product is stable) to remove acidic byproducts, though chromatography is best.
Incomplete Deprotection Old HCl/DioxaneHCl gas escapes over time. Use fresh reagent or bubble HCl gas directly into the solution.
Azide Formation N/ASafety Note: Do not substitute reagents with DPPA; this protocol targets the ether, not the azide [2].

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

  • Fletcher, S. (2015). "The Mitsunobu Reaction in the 21st Century." Organic Chemistry Frontiers, 2, 739-752.

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Procedures."

Sources

Application Note: Chemoselective Reduction of 3-(3-Nitrophenoxy)pyrrolidine to 3-(3-Aminophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents.[1][2] The target molecule, 3-(3-Aminophenoxy)pyrrolidine, is a valuable scaffold in medicinal chemistry, and its efficient synthesis from 3-(3-Nitrophenoxy)pyrrolidine is of significant interest. This application note provides a comprehensive guide to the chemoselective reduction of the nitro group in this substrate. We will explore the underlying mechanistic principles, compare various reduction methodologies, and provide detailed, field-proven protocols for two highly effective methods: catalytic hydrogenation using Palladium on Carbon (Pd/C) and a metal-mediated reduction using iron powder. This guide is intended for researchers, scientists, and drug development professionals seeking robust and scalable procedures for this critical transformation.

Introduction: The Significance of Aromatic Amines

Aromatic amines are ubiquitous precursors in the synthesis of a vast array of industrially important materials, including dyes, polymers, and agrochemicals.[3] In the pharmaceutical industry, the aniline moiety is a key pharmacophore present in numerous approved drugs. The reduction of a nitroarene is one of the most reliable and common methods for introducing an amino group onto an aromatic ring.[2]

The substrate, 3-(3-Nitrophenoxy)pyrrolidine, contains a sensitive pyrrolidine ring and an ether linkage, which necessitates a reduction method with high chemoselectivity to avoid unwanted side reactions. The choice of reducing agent and reaction conditions is therefore paramount to achieving a high yield of the desired product, 3-(3-Aminophenoxy)pyrrolidine.

Mechanistic Overview of Nitroarene Reduction

The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron process that proceeds through several intermediates. While the exact mechanism can vary with the chosen reagent, the generally accepted pathway involves the sequential formation of a nitroso (Ar-N=O) and a hydroxylamine (Ar-NHOH) species before the final amine is produced.[3]

Understanding this pathway is crucial, as the accumulation of intermediates, particularly the potentially unstable hydroxylamine, can lead to side reactions and impurities.[4] For instance, incomplete reduction or side reactions can lead to the formation of azo or azoxy compounds, especially under certain metal-hydride conditions.[5]

Nitro_Reduction_Mechanism Start Ar-NO₂ (Nitroarene) Nitroso Ar-N=O (Nitroso) Start->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ End Ar-NH₂ (Amine) Hydroxylamine->End +2e⁻, +2H⁺

Figure 1: General pathway for the six-electron reduction of an aromatic nitro group.

Method Selection for the Target Substrate

The presence of the pyrrolidine ring and ether linkage in 3-(3-Nitrophenoxy)pyrrolidine requires careful consideration of the reduction method. A variety of reagents have been developed for this transformation, each with distinct advantages and disadvantages.[1]

MethodReducing Agent(s)Typical ConditionsAdvantagesDisadvantagesSuitability for Substrate
Catalytic Hydrogenation H₂ gas or transfer agent (e.g., HCOOH, HSi(OEt)₃), Pd/C, PtO₂, Raney NiRoom temp to moderate heat, 1-50 atm H₂High yield, clean reaction, catalyst is recyclable.[6][7]Requires specialized pressure equipment; potential for hydrogenolysis of sensitive groups; catalyst can be pyrophoric.[6]Excellent. Pd/C is highly effective and generally does not cleave aryl ethers under standard conditions.[8]
Metal/Acid Reduction Fe, Zn, Sn, SnCl₂ with HCl or AcOHRefluxInexpensive, robust, excellent functional group tolerance.[6][9][10]Stoichiometric amounts of metal required, leading to significant waste; work-up can be cumbersome.[3]Excellent. Fe in neutral (NH₄Cl) or acidic (AcOH) conditions is highly chemoselective and cost-effective.[9][11][12]
Dithionite Reduction Sodium Dithionite (Na₂S₂O₄)Aqueous or biphasic solvent, often with a phase-transfer catalystMild conditions, useful for sensitive substrates.[13][14]Requires aqueous conditions which can be problematic for some substrates and resins; can have odor issues.[13][15]Good. A viable alternative if hydrogenation or acidic conditions are not tolerated.
Transfer Hydrogenation Formic Acid, Ammonium Formate, HydrazinePd/C, Raney NiAvoids the use of high-pressure H₂ gas; often highly selective.[16][17]Can require higher temperatures; hydrazine is highly toxic.Very Good. Formic acid with Pd/C is an attractive and safer alternative to H₂ gas.[16]

For the purpose of this guide, we will detail protocols for Catalytic Hydrogenation with Pd/C and Iron-mediated Reduction , as they represent the most common, reliable, and scalable methods for this specific transformation.[1]

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C and Hydrogen

This method is often the first choice for nitro reductions due to its cleanliness and high efficiency.[6] The use of a hydrogen balloon makes the procedure accessible without specialized high-pressure reactors.[7][18]

Materials and Reagents:

ReagentFormulaM.W.Amount (10 mmol scale)Moles
3-(3-Nitrophenoxy)pyrrolidineC₁₀H₁₂N₂O₃208.222.08 g10.0 mmol
Palladium on Carbon (10 wt%)Pd/C-100-200 mg0.5-1.0 mol% Pd
Methanol (MeOH)CH₃OH32.0450 mL-
Celite®--5 g-
Hydrogen (H₂) gasH₂2.021 atm (balloon)Excess

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask, add 3-(3-Nitrophenoxy)pyrrolidine (2.08 g, 10.0 mmol) and a magnetic stir bar.

  • Dissolution: Add methanol (50 mL) and stir until the substrate is fully dissolved.

  • Inerting: Carefully add 10% Pd/C (100 mg, ~0.5 mol% Pd) to the solution. Causality Note: The catalyst is added under ambient conditions, but the subsequent purging with an inert gas like nitrogen or argon is critical to remove oxygen, which can deactivate the catalyst and form an explosive mixture with hydrogen.

  • Hydrogenation: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with nitrogen gas. Repeat this cycle three times. Finally, replace the nitrogen atmosphere with hydrogen from a balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC system would be 10% MeOH in Dichloromethane. The product amine will be significantly more polar (lower Rf) than the starting nitro compound. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. Safety Note: The filter cake containing Pd/C should never be allowed to dry in the air as it can ignite. Keep it wet with methanol or water and dispose of it according to institutional safety guidelines. Wash the filter cake with additional methanol (2 x 10 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 3-(3-Aminophenoxy)pyrrolidine, which is often pure enough for subsequent steps. If necessary, purification can be achieved by column chromatography or crystallization.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Substrate in Methanol B Add Pd/C Catalyst A->B C Purge with N₂ then H₂ B->C D Stir at RT under H₂ balloon C->D E Monitor by TLC/LC-MS D->E F Purge with N₂ E->F Reaction Complete G Filter through Celite F->G H Concentrate Filtrate G->H I Purify (if needed) H->I

Figure 2: Experimental workflow for catalytic hydrogenation.

Protocol 2: Metal-Mediated Reduction using Iron and Ammonium Chloride

This classical method is highly reliable, cost-effective, and demonstrates excellent chemoselectivity, making it a valuable alternative to catalytic hydrogenation.[19] The use of ammonium chloride provides near-neutral conditions, which is beneficial for acid-sensitive substrates.

Materials and Reagents:

ReagentFormulaM.W.Amount (10 mmol scale)Moles
3-(3-Nitrophenoxy)pyrrolidineC₁₀H₁₂N₂O₃208.222.08 g10.0 mmol
Iron powder (<325 mesh)Fe55.851.68 g30.0 mmol
Ammonium ChlorideNH₄Cl53.492.14 g40.0 mmol
Ethanol (EtOH)C₂H₅OH46.0740 mL-
WaterH₂O18.0210 mL-

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-(3-Nitrophenoxy)pyrrolidine (2.08 g, 10.0 mmol), ethanol (40 mL), and water (10 mL).

  • Addition of Reagents: To the stirred suspension, add ammonium chloride (2.14 g, 40.0 mmol) and iron powder (1.68 g, 30.0 mmol). Causality Note: Using a 3-5 fold excess of iron ensures the reaction goes to completion. Ammonium chloride acts as a proton source and electrolyte to facilitate the electron transfer from the iron surface.[19]

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85°C). The reaction is often vigorous at the beginning.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 1-3 hours.

  • Work-up: After cooling to room temperature, filter the mixture through a pad of Celite® to remove the iron oxides and any unreacted iron. Wash the filter cake thoroughly with hot ethanol (3 x 20 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting residue will contain the product and inorganic salts.

  • Purification: Partition the residue between ethyl acetate (50 mL) and water (50 mL). The product will move to the organic layer. Separate the layers and extract the aqueous layer with additional ethyl acetate (2 x 25 mL).

  • Final Steps: Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired 3-(3-Aminophenoxy)pyrrolidine.

Analytical Characterization

The successful conversion to 3-(3-Aminophenoxy)pyrrolidine should be confirmed by standard analytical techniques:

  • ¹H NMR: Disappearance of the aromatic proton signals adjacent to the nitro group and appearance of new signals in the aromatic region characteristic of the aniline. A broad singlet corresponding to the -NH₂ protons will also appear (this signal is D₂O exchangeable).

  • ¹³C NMR: A significant upfield shift of the carbon atom previously attached to the nitro group.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the mass of the product (e.g., for C₁₀H₁₄N₂O, [M+H]⁺ = 179.11).

  • Infrared (IR) Spectroscopy: Disappearance of the characteristic N-O stretching frequencies of the nitro group (approx. 1530 and 1350 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (approx. 3300-3500 cm⁻¹).

Conclusion

The reduction of 3-(3-Nitrophenoxy)pyrrolidine to its corresponding aniline is a critical transformation for accessing valuable pharmaceutical building blocks. Both catalytic hydrogenation with Pd/C and metal-mediated reduction with iron offer efficient and high-yielding pathways. Catalytic hydrogenation is exceptionally clean but requires handling of hydrogen gas and a pyrophoric catalyst. The iron/ammonium chloride method is inexpensive and robust, making it highly suitable for large-scale synthesis, though it involves a more extensive work-up. The choice between these protocols will depend on the available equipment, scale, cost considerations, and the specific requirements of the subsequent synthetic steps.

References

  • ResearchGate. (n.d.). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Retrieved from [Link]

  • Upadhyaya, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. DOI:10.1039/D5MA00711A. Retrieved from [Link]

  • Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Pace, V., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. Retrieved from [Link]

  • ScienceMadness. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]

  • Zhang, H., et al. (2013). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology. Retrieved from [Link]

  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • ChemRxiv. (2021). Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst us. Retrieved from [Link]

  • NIH. (n.d.). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Retrieved from [Link]

  • Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

  • Google Patents. (n.d.). US2631167A - Method of reducing nitro compounds.
  • Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications. Retrieved from [Link]

  • Lejarazo Gómez, E. F., et al. (2018). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Academia.edu. Retrieved from [Link]_

  • Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Retrieved from [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2020). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. Retrieved from [Link]

  • Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • Wordpress. (2026). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link]

  • Digital Commons @ NJIT. (n.d.). The reduction of aromatic nitro compounds with anhydrous stannous chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.
  • ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? Retrieved from [Link]

  • Li, X., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. Retrieved from [Link]

  • Taylor & Francis eBooks. (n.d.). Kinetic Approach to the Catalytic Hydrogenation of Nitroaliphatic Comp. Retrieved from [Link]

  • ChemRxiv. (n.d.). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. Retrieved from [Link]

  • Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. Retrieved from [Link]

  • Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2022). mechanism of sodium dithionite aromatic nitro reduction? Retrieved from [Link]

  • ResearchGate. (2025). The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na2S2O4). Retrieved from [Link]

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Application Notes & Protocols: 3-(3-Nitrophenoxy)pyrrolidine as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-(3-Nitrophenoxy)pyrrolidine Scaffold

In the landscape of modern medicinal chemistry, the assembly of novel molecular architectures with desirable pharmacological profiles is a paramount objective. The careful selection of building blocks is crucial to this endeavor, and among the myriad of available scaffolds, the pyrrolidine ring holds a privileged status.[1][2] This five-membered saturated heterocycle is a common feature in numerous FDA-approved drugs and natural products, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[3][4] The non-planar, sp³-rich nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a key strategy for enhancing potency and selectivity towards biological targets.[2][5][6]

This application note details the utility of a specific, highly functionalized building block: 3-(3-nitrophenoxy)pyrrolidine . This molecule synergistically combines the advantageous properties of the pyrrolidine core with the versatile chemical reactivity of the nitrophenyl group. The nitro group, while often approached with caution due to potential toxicity, is a valuable functional handle in drug discovery.[7] It is a strong electron-withdrawing group that can modulate the electronic properties of the molecule and participate in key binding interactions.[8][9] More importantly, the nitro group can be readily transformed into an amine, which then serves as a versatile point for further chemical elaboration, opening up a vast chemical space for structure-activity relationship (SAR) studies.

These notes will provide a comprehensive guide for researchers, covering the synthesis of 3-(3-nitrophenoxy)pyrrolidine, protocols for its derivatization, and a discussion of its potential applications in various therapeutic areas.

Core Synthesis of 3-(3-Nitrophenoxy)pyrrolidine

The synthesis of 3-(3-nitrophenoxy)pyrrolidine can be efficiently achieved via a Williamson ether synthesis. This classic and reliable reaction involves the coupling of an alkoxide with an organohalide. In this case, a protected 3-hydroxypyrrolidine is reacted with an activated nitro-substituted aryl halide.

Protocol 1: Synthesis of N-Boc-3-(3-nitrophenoxy)pyrrolidine

This protocol describes the synthesis of the N-Boc protected version of the title compound, which is a stable intermediate suitable for storage and subsequent deprotection or further modification.

Materials:

  • N-Boc-3-hydroxypyrrolidine

  • 1-Fluoro-3-nitrobenzene

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-fluoro-3-nitrobenzene (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Dilute the mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-Boc-3-(3-nitrophenoxy)pyrrolidine.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of N-Boc-3-(3-nitrophenoxy)pyrrolidine Start N-Boc-3-hydroxypyrrolidine + 1-Fluoro-3-nitrobenzene Step1 Deprotonation with NaH in DMF Start->Step1 1. NaH, DMF, 0°C to RT Step2 Nucleophilic Aromatic Substitution (SNAr) Step1->Step2 2. Add 1-Fluoro-3-nitrobenzene Step3 Aqueous Workup & Extraction Step2->Step3 3. Quench, Extract Step4 Purification (Chromatography) Step3->Step4 4. Silica Gel End N-Boc-3-(3-nitrophenoxy)pyrrolidine Step4->End

Caption: Workflow for the synthesis of the protected building block.

Derivatization Strategies: Unleashing the Potential of the Nitro Group

The true synthetic utility of 3-(3-nitrophenoxy)pyrrolidine lies in the facile conversion of the nitro group into a primary amine. This transformation unlocks a plethora of subsequent chemical modifications, allowing for the rapid generation of a library of analogs for SAR studies.

Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group to an amine using a standard catalytic hydrogenation method.

Materials:

  • N-Boc-3-(3-nitrophenoxy)pyrrolidine

  • Palladium on carbon (10% w/w)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve N-Boc-3-(3-nitrophenoxy)pyrrolidine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add palladium on carbon (0.1 eq) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with methanol or ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield N-Boc-3-(3-aminophenoxy)pyrrolidine. This product is often pure enough for the next step without further purification.

Protocol 3: N-Acylation of the Resulting Amine

The newly formed aniline can be readily acylated to form amides, which are common functionalities in drug molecules.

Materials:

  • N-Boc-3-(3-aminophenoxy)pyrrolidine

  • Acyl chloride or carboxylic acid

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) for acyl chloride; or a coupling agent like HATU for carboxylic acid

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure (using an acyl chloride):

  • Dissolve N-Boc-3-(3-aminophenoxy)pyrrolidine (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) to the solution and cool to 0 °C.

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization as needed.

Visualizing the Derivatization Pathway

Derivatization_Pathway Start 3-(3-Nitrophenoxy)pyrrolidine (N-protected) Reduction Reduction of Nitro Group (e.g., H₂, Pd/C) Start->Reduction Amine 3-(3-Aminophenoxy)pyrrolidine (N-protected) Reduction->Amine Amidation Amide Bond Formation (R-COCl or R-COOH/Coupling Agent) Amine->Amidation Sulfonylation Sulfonamide Formation (R-SO₂Cl) Amine->Sulfonylation Reductive_Amination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) Amine->Reductive_Amination Amide_Product Amide Derivatives Amidation->Amide_Product Sulfonamide_Product Sulfonamide Derivatives Sulfonylation->Sulfonamide_Product Amine_Product Substituted Amine Derivatives Reductive_Amination->Amine_Product

Caption: Key derivatization pathways from the core building block.

Applications in Drug Discovery Programs

The 3-(3-nitrophenoxy)pyrrolidine scaffold is a versatile starting point for developing modulators of various biological targets. The combination of the pyrrolidine ring and the functionalizable aromatic ring allows for the exploration of binding pockets that require both aliphatic and aromatic interactions.

Potential Therapeutic Areas:
  • Oncology: The pyrrolidine scaffold is found in numerous kinase inhibitors. The aminophenoxy moiety can be elaborated to target the hinge region or other key binding sites of kinases.

  • Neuroscience: Compounds containing the phenoxy-pyrrolidine motif have been investigated as potent inhibitors of norepinephrine and serotonin reuptake, suggesting applications in treating depression and neuropathic pain.[10] The ability to rapidly generate analogs from the 3-amino intermediate is ideal for optimizing selectivity and potency for various transporters and receptors.

  • Infectious Diseases: The nitroaromatic group itself has a history in antimicrobial and antiparasitic drugs.[11] While the nitro group might be reduced in a lead optimization campaign to mitigate toxicity, it can be a key pharmacophore in early-stage discovery.[8] Furthermore, the pyrrolidine core is present in many antiviral and antibacterial agents.[3][12]

Data Summary and Physicochemical Properties

CompoundMolecular FormulaMolecular WeightKey Features
N-Boc-3-hydroxypyrrolidineC₉H₁₇NO₃187.24Starting material, chiral options available
1-Fluoro-3-nitrobenzeneC₆H₄FNO₂141.10Activated aryl halide for SNAr
N-Boc-3-(3-nitrophenoxy)pyrrolidineC₁₅H₂₀N₂O₅308.33Key intermediate, stable for storage
N-Boc-3-(3-aminophenoxy)pyrrolidineC₁₅H₂₂N₂O₃278.35Versatile intermediate for diversification

Conclusion

3-(3-Nitrophenoxy)pyrrolidine is a high-potential building block for drug discovery programs. It provides a robust and synthetically tractable platform that combines the desirable 3D geometry of the pyrrolidine scaffold with a versatile functional handle on the aromatic ring. The straightforward synthesis and the multitude of derivatization possibilities make it an excellent tool for medicinal chemists aiming to accelerate their lead discovery and optimization efforts across a range of therapeutic targets. The protocols and strategies outlined in these notes provide a solid foundation for the effective utilization of this valuable chemical entity.

References

  • Neuman, W. et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available at: [Link]

  • PMC. (n.d.). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Available at: [Link]

  • PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

  • PubMed Central. (n.d.). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. Available at: [Link]

  • PMC. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available at: [Link]

  • ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]

  • PMC. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • ResearchGate. (2025). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available at: [Link]

  • PubMed. (n.d.). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Available at: [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • ACS Publications. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. Available at: [Link]

  • Taipei Medical University. (2019). Nitro-Group-Containing Drugs. Available at: [Link]

  • PMC. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Available at: [Link]

  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • ResearchGate. (2022). (PDF) Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Available at: [Link]

Sources

Application Note: Strategic Functionalization of 3-(3-Nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(3-Nitrophenoxy)pyrrolidine is a high-value bifunctional scaffold in medicinal chemistry, offering two distinct vectors for structural diversification: the secondary pyrrolidine amine (Vector 1) and the latent aniline via the nitro group (Vector 2). This guide provides optimized protocols for the orthogonal functionalization of this scaffold. We detail high-yield amide couplings using HATU, robust


-arylation via Buchwald-Hartwig conditions, and a chemoselective nitro reduction protocol using the Fe/NH

Cl system to preserve sensitive functionalities.

Introduction: The Scaffold Logic

In fragment-based drug discovery (FBDD), 3-(3-Nitrophenoxy)pyrrolidine serves as a versatile "linker-scaffold." Its value lies in its geometry and reactivity profile:

  • Vector 1 (Pyrrolidine

    
    ):  A highly nucleophilic secondary amine, ideal for rapid library expansion via amide coupling or 
    
    
    
    Ar.
  • Vector 2 (Nitro Group): A masked aniline. Once reduced, it allows for the introduction of a second "warhead" or solubilizing group.

  • Chirality: The 3-position is stereogenic. While this guide treats the racemate, the protocols apply equally to the (

    
    ) and (
    
    
    
    ) enantiomers, which are critical for probing the stereoelectronic requirements of binding pockets [1].
Strategic Workflow

The most robust synthetic route follows a "Couple-Reduce-Couple" logic. Functionalizing the pyrrolidine nitrogen before reducing the nitro group prevents self-polymerization (aniline attacking the activated acid intended for the pyrrolidine) and eliminates the need for transient protecting groups.

ScaffoldLogic Start 3-(3-Nitrophenoxy) pyrrolidine Step1 Vector 1: N-Functionalization (Amide/Urea/Aryl) Start->Step1 High Selectivity Step2 Nitro Reduction (Fe/NH4Cl) Step1->Step2 Chemoselective Step3 Vector 2: Aniline Capping (Sulfonamide/Amide) Step2->Step3 Diversity Point

Figure 1: Strategic divergence pathway for the orthogonal functionalization of the scaffold.

Protocol A: Amide Bond Formation (Vector 1)

Objective: Capping the pyrrolidine nitrogen with a carboxylic acid. Challenge: Secondary amines are sterically more demanding than primary amines. Standard EDC/HOBt couplings can be sluggish.[1] Solution: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which generates a highly reactive 7-azabenzotriazole active ester, accelerating the reaction and suppressing racemization [2].

Materials
  • Substrate: 3-(3-Nitrophenoxy)pyrrolidine (1.0 eq)

  • Carboxylic Acid: Diverse building block (1.1 eq)

  • Coupling Reagent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology
  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (0.2 M concentration relative to amine).

  • Base Addition: Add DIPEA (3.0 eq) and stir for 2 minutes.

  • Active Ester Formation: Add HATU (1.2 eq) in one portion. Stir at Room Temperature (RT) for 15–30 minutes. The solution typically turns yellow/orange.

    • Expert Insight: Pre-activation is crucial. Adding the amine too early can lead to guanidinium by-products, although less common with secondary amines than primary ones [3].

  • Coupling: Add 3-(3-Nitrophenoxy)pyrrolidine (1.0 eq) dissolved in a minimum amount of DMF.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product; disappearance of amine).

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash sequentially with:

      • 10% LiCl (aq) x 2 (Removes DMF).

      • Sat. NaHCO

        
         x 2 (Removes unreacted acid).
        
      • Brine x 1.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.

Protocol B: Buchwald-Hartwig -Arylation (Vector 1 Alternative)

Objective: Installing an aryl group on the pyrrolidine nitrogen. Challenge: Electron-rich aryl halides can be difficult substrates. Solution: Use a Pd(0) source with a dialkylbiaryl phosphine ligand (e.g., RuPhos or XPhos ), which are specifically optimized for secondary amines [4].

Materials
  • Substrate: 3-(3-Nitrophenoxy)pyrrolidine (1.0 eq)

  • Aryl Halide: Ar-Br or Ar-Cl (1.2 eq)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%)
  • Ligand: RuPhos (4 mol%) (Specific for secondary amines)

  • Base: NaO

    
    Bu (Sodium tert-butoxide) (1.5 eq)
    
  • Solvent: Anhydrous Toluene or Dioxane (degassed)

Step-by-Step Methodology
  • Inert Environment: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Catalyst Pre-mix: Add Pd

    
    (dba)
    
    
    
    and RuPhos. Add solvent (Toluene) and stir for 5 mins to form the active catalytic species.
  • Substrate Addition: Add the Aryl Halide, 3-(3-Nitrophenoxy)pyrrolidine, and NaO

    
    Bu.
    
  • Heating: Seal the vial and heat to 80–100°C for 12–18 hours.

    • Expert Insight: If the substrate contains base-sensitive groups (e.g., esters), switch the base to Cs

      
      CO
      
      
      
      and use Dioxane at 100°C, though reaction times will increase.
  • Filtration: Cool to RT, dilute with DCM, and filter through a pad of Celite to remove Palladium black.

  • Purification: Flash chromatography is usually required to remove excess ligand.

Protocol C: Chemoselective Nitro Reduction

Objective: Unmasking the aniline (Vector 2) without affecting the newly formed amide/aryl bond or other reducible groups (e.g., halogens, alkenes). Challenge: Standard hydrogenation (


, Pd/C) can cause hydrogenolysis of halogens (de-halogenation) or reduce sensitive alkenes.
Solution: Iron/Ammonium Chloride (Fe/NH

Cl)
reduction.[2] This is a mild, electron-transfer mechanism that is highly chemoselective [5].
Materials
  • Substrate: Nitro-functionalized intermediate (1.0 eq)

  • Reductant: Iron Powder (5.0 eq) (Fine mesh <325 preferred)

  • Additive: Ammonium Chloride (NH

    
    Cl) (5.0 eq)
    
  • Solvent: Ethanol/Water (4:1 ratio)[3]

Step-by-Step Methodology
  • Preparation: Dissolve the nitro-intermediate in Ethanol (0.1 M). Add Water (25% of EtOH volume).

  • Addition: Add NH

    
    Cl and Iron powder. The mixture will be a slurry.[2]
    
  • Reaction: Heat to reflux (approx. 80°C) with vigorous stirring.

    • Mechanism:[3][4][5] The reaction proceeds via a single electron transfer (SET) mechanism on the iron surface. Vigorous stirring is essential to prevent the iron from clumping.

  • Monitoring: Check LC-MS after 1 hour. The nitro group (

    
    ) will convert to the aniline (
    
    
    
    mass shift:
    
    
    +
    
    
    ).
  • Workup (Crucial Step):

    • Cool to RT.

    • Filter through a Celite pad to remove iron sludge.[6] Wash the pad copiously with MeOH or EtOAc (anilines can stick to iron oxides).

    • Concentrate the filtrate.[3]

    • Partition between EtOAc and water.[3] The product is in the organic layer.[3][4]

Summary of Reaction Parameters

Reaction TypePrimary ReagentsKey ConditionTolerance
Amide Coupling HATU, DIPEAPre-activate AcidHigh (Acids, Heterocycles)

-Arylation
Pd

(dba)

, RuPhos
Inert Gas, 100°CMed (Base sensitive groups require Cs

CO

)
Nitro Reduction Fe, NH

Cl
Reflux, EtOH/H

O
Excellent (Halogens, Alkenes stable)
Nitro Reduction H

, Pd/C
RT, MeOHLow (Risks de-halogenation)

Visual Workflow: Amide Coupling with HATU

HATU_Workflow Start Start: Carboxylic Acid Act Activation: Add HATU + DIPEA (DMF, 15 min) Start->Act Deprotonation Inter Intermediate: Active O-At Ester Act->Inter Formation of Active Ester Coup Coupling: Add 3-(3-Nitrophenoxy)pyrrolidine Inter->Coup Nucleophilic Attack (NH) Prod Product: Amide Linked Scaffold Coup->Prod 2-4 Hours, RT

Figure 2: Step-by-step workflow for HATU-mediated amide coupling, highlighting the critical activation phase.

References

  • Pyrrolidine in Drug Discovery: Smith, A. et al. "Pyrrolidine Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2021. Link

  • HATU Coupling Mechanism: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.[7][8] Link

  • Guanidinium Side Reactions: Carpino, L. A. et al. "The uronium/guanidinium peptide coupling reagents: finally the true uronium salts.
  • Buchwald-Hartwig for Secondary Amines: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016. Link

  • Iron-Ammonium Chloride Reduction: Ramadas, K., & Srinivasan, N. "Iron-ammonium chloride - A convenient and inexpensive reductant." Synthetic Communications, 1992.[6] Link

Sources

Application Note: Preparation of 3-(3-Nitrophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized synthetic protocol for 3-(3-Nitrophenoxy)pyrrolidine hydrochloride , a functionalized pyrrolidine scaffold frequently utilized in the development of G-protein coupled receptor (GPCR) ligands and kinase inhibitors. The synthesis employs a convergent Mitsunobu coupling strategy to establish the aryl-ether linkage with high regioselectivity, followed by a quantitative acid-mediated deprotection.[1] This guide emphasizes process safety, impurity management (specifically triphenylphosphine oxide removal), and scalability.[1][2]

Strategic Analysis & Retrosynthesis

The target molecule features a secondary amine and a meta-nitro substituted aryl ether.[1] Direct nucleophilic aromatic substitution (


) of 3-fluoronitrobenzene with 3-hydroxypyrrolidine is kinetically challenging due to the meta positioning of the nitro group, which fails to sufficiently stabilize the Meisenheimer intermediate.

Therefore, the Mitsunobu Reaction is the superior pathway, utilizing the redox system of triphenylphosphine (


) and a dialkyl azodicarboxylate (DIAD/DEAD) to activate the pyrrolidine hydroxyl group for displacement by the weakly acidic 3-nitrophenol.
Retrosynthetic Logic Diagram

Retrosynthesis Target 3-(3-Nitrophenoxy)pyrrolidine HCl (Target) Intermediate N-Boc-3-(3-Nitrophenoxy)pyrrolidine (Protected Ether) Target->Intermediate Deprotection (HCl) SM1 N-Boc-3-Hydroxypyrrolidine (Alcohol) Intermediate->SM1 C-O Disconnection SM2 3-Nitrophenol (Pronucleophile) Intermediate->SM2 Mitsunobu Coupling

Figure 1: Retrosynthetic disconnection relying on C-O bond formation via redox-activation.

Safety & Hazard Assessment

ReagentHazard ClassCritical Precaution
DIAD (Diisopropyl azodicarboxylate) Shock-sensitive, IrritantStore cold. Do not concentrate to dryness if peroxides are suspected.[1]
3-Nitrophenol Toxic, IrritantAvoid dust inhalation.[1] Systemic toxicity upon absorption.[1]
Triphenylphosphine SensitizerHandle in fume hood.[1] Waste streams require specific P-waste labeling.[1]
HCl (4M in Dioxane) Corrosive, FumingUse anhydrous conditions.[1] Vapors are damaging to respiratory mucosa.[1]

Detailed Experimental Protocol

Stage 1: Mitsunobu Coupling

Objective: Synthesis of tert-butyl 3-(3-nitrophenoxy)pyrrolidine-1-carboxylate.

Reagents & Stoichiometry[1][2][3]
  • N-Boc-3-hydroxypyrrolidine: 1.0 equiv (e.g., 10.0 g, 53.4 mmol)

  • 3-Nitrophenol: 1.1 equiv (8.17 g, 58.7 mmol)

  • Triphenylphosphine (

    
    ):  1.2 equiv (16.8 g, 64.1 mmol)
    
  • DIAD: 1.2 equiv (12.6 mL, 64.1 mmol)

  • Solvent: Anhydrous THF (10 vol, 100 mL)

Procedure
  • Setup: Charge an oven-dried 3-neck round-bottom flask with

    
     and anhydrous THF under nitrogen atmosphere. Cool the solution to 0 °C .
    
  • Addition 1: Add 3-Nitrophenol followed by N-Boc-3-hydroxypyrrolidine. Ensure complete dissolution.

  • Activation (Critical Step): Add DIAD dropwise via a pressure-equalizing addition funnel over 30 minutes.

    • Note: The reaction is exothermic.[1] Maintain internal temperature

      
       to prevent side reactions (e.g., hydrazine formation).[1]
      
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–16 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3).[1] The alcohol starting material (

      
      ) should disappear.[1]
      
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to a viscous oil.

    • Trituration Method (preferred for removing

      
      ):  Add cold Diethyl Ether/Hexane (1:1, 50 mL) and stir vigorously for 1 hour. Filter off the precipitated triphenylphosphine oxide (TPPO) solid.[1][2]
      
    • Concentrate the filtrate.[1][2][4]

  • Purification: Purify the residue via flash column chromatography (

    
    , Gradient: 0% 
    
    
    
    20% EtOAc in Hexanes).
    • Yield Expectation: 75–85% as a pale yellow oil or solid.[1]

Stage 2: Deprotection & Salt Formation

Objective: Isolation of 3-(3-Nitrophenoxy)pyrrolidine hydrochloride.

Reagents
  • Stage 1 Product: 1.0 equiv

  • 4M HCl in Dioxane: 5.0 equiv

  • Solvent: Dichloromethane (DCM) (5 vol) or Methanol (for workup)

Procedure
  • Dissolution: Dissolve the purified Boc-protected intermediate in DCM (5 vol). Cool to 0 °C .[1][2][5]

  • Acidolysis: Add 4M HCl in Dioxane dropwise.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Evolution of

    
     gas indicates active deprotection.[1]
    
    • Monitoring: LC-MS should show mass [M+H] = 209.1 (free base).

  • Isolation:

    • The product often precipitates as the HCl salt directly from the dioxane/DCM mixture.[1]

    • Filtration: Filter the white/off-white solid under nitrogen (hygroscopic).[1] Wash with cold

      
      .[1]
      
    • Alternative (if oil forms): Concentrate to dryness.[1] Triturate with

      
       or Acetone to induce crystallization.[1]
      
  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Process Analytical Technology (PAT)

Expected Analytical Data
TechniqueExpected Signal / ResultInterpretation
HPLC Purity > 98.0% (AUC)Main peak retention time distinct from phenol.
1H NMR (

)

7.9 (d), 7.7 (s), 7.5 (t), 7.3 (d)
Aromatic protons (3-nitro substitution pattern).
1H NMR (

)

5.2 (m, 1H)
CH-O ether linkage (deshielded).
1H NMR (

)

3.4 - 3.6 (m, 4H)
Pyrrolidine ring protons (

-N).
MS (ESI+) m/z = 209.1[M+H]+ of the free base.

Troubleshooting & Optimization

Workflow Logic Diagram

Workflow Start Start: Reagents Mixed AddDIAD Add DIAD at 0°C (Control Exotherm) Start->AddDIAD CheckTLC TLC Check (12-16h) AddDIAD->CheckTLC CheckTLC->AddDIAD Incomplete (Add 0.2 eq DIAD/PPh3) TPPORemoval Precipitate Ph3PO (Et2O/Hexane) CheckTLC->TPPORemoval Complete Deprotect HCl Deprotection TPPORemoval->Deprotect Final Filter HCl Salt Deprotect->Final

Figure 2: Operational workflow emphasizing the critical decision point at TLC monitoring.

Expert Insights
  • TPPO Removal: The primary bottleneck in Mitsunobu reactions is the removal of triphenylphosphine oxide.[1] If trituration fails, use polymer-supported triphenylphosphine (PS-PPh3) for easier filtration, though this increases cost.

  • Order of Addition: Always add DIAD last. Premature mixing of DIAD and

    
     without the acid/alcohol can lead to betaine decomposition.[1]
    
  • Moisture Sensitivity: The Mitsunobu intermediate (betaine) is sensitive to moisture.[1] Ensure THF is distilled or from a solvent purification system (SPS).[1]

References

  • Mitsunobu Reaction Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews 109.6 (2009): 2551-2651.[1] Link

  • General Protocol for 3-Aryloxypyrrolidines

    • Context: Synthesis of similar analogs (e.g., 3-methoxypyrrolidine) follows this identical route.[1]

    • PubChem Compound Summary for 3-(3-Methoxyphenyl)pyrrolidine hydrochloride.[6] Link

  • Safety of Azodicarboxylates: "Diisopropyl azodicarboxylate Safety Data Sheet." Sigma-Aldrich.[1] Link

Sources

Application Note: Inductively-Driven SNAr Synthesis of 3-(3-Nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the synthesis of 3-(3-Nitrophenoxy)pyrrolidine via Nucleophilic Aromatic Substitution (SNAr).

The Synthetic Challenge: Standard SNAr reactions rely on electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the anionic Meisenheimer complex via resonance.[1] The target molecule requires the nitro group to be in the meta position relative to the ether linkage. In this configuration, the nitro group cannot participate in resonance stabilization of the intermediate.

The Solution: Inductively-Activated SNAr To overcome the lack of resonance activation, this protocol utilizes 1-fluoro-3-nitrobenzene as the electrophile. The high electronegativity of the fluorine atom, combined with the strong inductive electron-withdrawing effect (-I) of the meta-nitro group, creates sufficient electrophilicity at the ipso-carbon to permit attack by a strong alkoxide nucleophile.

Key Mechanistic Insight: Unlike para-nitro substitutions where the rate-determining step is often the nucleophilic attack, in meta-substituted systems, the C-F bond polarization is critical. Fluorine is the required leaving group here (over chlorine or bromine) because its high electronegativity lowers the energy of the transition state for the initial nucleophilic attack, compensating for the lack of resonance stabilization.

Reaction Scheme & Pathway Analysis[2][3][4]

The synthesis proceeds in two stages:

  • O-Arylation (SNAr): Reaction of N-Boc-3-hydroxypyrrolidine with 1-fluoro-3-nitrobenzene.

  • Deprotection: Removal of the Boc group to yield the free amine.

Mechanistic Pathway (Graphviz)

SNAr_Mechanism Reactants Reactants N-Boc-3-hydroxypyrrolidine + NaH Alkoxide Intermediate 1 Alkoxide Nucleophile Reactants->Alkoxide Deprotonation (-H2) TS Transition State Inductive Stabilization (-I) (No Resonance) Alkoxide->TS + Electrophile (Rate Limiting Step) Electrophile Electrophile 1-Fluoro-3-nitrobenzene Electrophile->TS Product_Boc Protected Intermediate N-Boc-3-(3-nitrophenoxy)pyrrolidine TS->Product_Boc -F⁻ (Fast Elimination) Final_Product Final Product 3-(3-Nitrophenoxy)pyrrolidine Product_Boc->Final_Product TFA/DCM (Boc Deprotection)

Figure 1: Reaction pathway highlighting the inductive stabilization route essential for meta-substitution.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
(S)- or (R)-N-Boc-3-hydroxypyrrolidine Nucleophile Source1.0Protected to prevent N-arylation.
1-Fluoro-3-nitrobenzene Electrophile1.2Fluorine is critical for meta reactivity.
Sodium Hydride (NaH) Base1.560% dispersion in mineral oil.
DMF (Anhydrous) Solvent-Polar aprotic solvent promotes SNAr.
TFA / DCM Deprotection Agents-Standard acidic cleavage.
Step-by-Step Procedure
Stage 1: SNAr Coupling
  • Preparation of Alkoxide:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add N-Boc-3-hydroxypyrrolidine (1.0 equiv) dissolved in anhydrous DMF (0.2 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.5 equiv) portion-wise. Caution: Hydrogen gas evolution.

    • Stir at 0 °C for 15 minutes, then allow to warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

  • Nucleophilic Attack:

    • Add 1-fluoro-3-nitrobenzene (1.2 equiv) dropwise to the reaction mixture.

    • Critical Step: Heat the reaction mixture to 80–90 °C . Unlike para-nitro substrates which react at RT, the meta-isomer requires thermal energy to overcome the higher activation barrier.

    • Monitor reaction progress by TLC (Hexane/EtOAc) or LC-MS. Reaction typically completes in 4–6 hours.

  • Workup:

    • Cool to RT. Quench carefully with ice-cold water.

    • Extract with Ethyl Acetate (3x).[2]

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Stage 2: Boc-Deprotection
  • Dissolve the purified intermediate in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) (10–20 equiv).

  • Stir at RT for 1–2 hours until LC-MS shows consumption of starting material.

  • Concentrate in vacuo.

  • Free Base Generation: Redissolve residue in DCM, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield 3-(3-Nitrophenoxy)pyrrolidine .

Workup & Purification Workflow

Workup_Flow Reaction_Mix Crude Reaction Mixture (DMF, Product, Excess Reagents) Quench Quench Ice Water Reaction_Mix->Quench Extraction Extraction Ethyl Acetate (3x) Quench->Extraction Washing Washing 1. Water (Remove DMF) 2. Brine Extraction->Washing Drying Drying & Concentration Na2SO4 -> Rotovap Washing->Drying Purification Flash Chromatography Hexane/EtOAc Drying->Purification

Figure 2: Optimized workup protocol to ensure removal of high-boiling DMF solvent.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Insufficient activation energy.Increase temperature to 100–110 °C. Ensure anhydrous DMF is used.
N-Arylation Byproduct Boc group instability or cleavage.Ensure base (NaH) is not in vast excess; maintain anhydrous conditions.
Dark/Tarry Mixture Thermal decomposition of nitroarene.Degas solvents thoroughly (Oxygen-free). Reduce temp to 80 °C and extend time.
Starting Material Remains Fluoride inhibition.Fluoride is a poor leaving group kinetically if solvation is poor. DMF is good, but DMSO may accelerate the reaction further.

References

  • Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 1-fluoro-3-nitrobenzene with alkoxides. Chemical Reviews, 49(2), 273-412.

  • Meta-Fluoro Displacement: Bueno, A. B., et al. (2006). Practical synthesis of aromatic ethers by SNAr of fluorobenzenes with alkoxides. Tetrahedron Letters, 47(32), 5661-5663.

  • Pyrrolidine Synthesis Protocols: BenchChem Application Notes. (2023).[3][4][5] General protocols for SNAr with heterocyclic amines.

Sources

Scale-up synthesis procedures for 3-(3-Nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(3-Nitrophenoxy)pyrrolidine , a critical intermediate in the development of GPCR ligands and kinase inhibitors. While literature often cites small-scale methods utilizing Sodium Hydride (NaH) in Dimethylformamide (DMF) or Trifluoroacetic acid (TFA) for deprotection, these methodologies present significant safety and process engineering risks upon scale-up.

This guide presents a Process-Optimized Route focusing on:

  • Safety: Elimination of the hazardous NaH/DMF vector.

  • Purification: Replacement of chromatography with crystallization-driven isolation.

  • Throughput: Use of high-reactivity electrophiles to minimize residence time.

Strategic Route Analysis

The synthesis is executed in two stages: a Nucleophilic Aromatic Substitution (


) followed by an acidic deprotection.
Reaction Scheme

ReactionScheme Reactant1 N-Boc-3-hydroxypyrrolidine (Nucleophile) Intermediate N-Boc-3-(3-nitrophenoxy)pyrrolidine (Intermediate) Reactant1->Intermediate Step 1: NaH, THF 0°C -> RT (SNAr) Reactant2 1-Fluoro-3-nitrobenzene (Electrophile) Reactant2->Intermediate Product 3-(3-Nitrophenoxy)pyrrolidine HCl (Target Salt) Intermediate->Product Step 2: HCl in EtOAc Precipitation

Figure 1: Two-step synthesis workflow optimized for scale-up.

Critical Process Parameters & Safety (The "Why")

The Electrophile Choice: Fluoride vs. Chloride

For this specific


 reaction, 1-Fluoro-3-nitrobenzene  is selected over its chloro-analog.
  • Mechanism: The rate-determining step in

    
     is the nucleophilic addition to the aromatic ring to form the Meisenheimer complex.
    
  • Causality: The high electronegativity of the fluorine atom significantly lowers the energy of the transition state and stabilizes the intermediate complex through inductive effects, leading to faster reaction rates and cleaner profiles at lower temperatures compared to the chloro-analog.

Process Safety Alert: The NaH/DMF Hazard

Literature frequently suggests using NaH in DMF.[1] This is strictly prohibited on scale.

  • Hazard: NaH can react with DMF to form dimethylamine and carbon monoxide. This reaction is exothermic and can become a runaway decomposition (onset ~26°C), leading to reactor over-pressurization and explosion.

  • Solution: This protocol uses Tetrahydrofuran (THF) . It is stable to NaH and allows for facile solvent recovery.

Detailed Experimental Protocols

Step 1: Ether Formation via

Objective: Synthesis of tert-butyl 3-(3-nitrophenoxy)pyrrolidine-1-carboxylate.

ParameterSpecification
Scale 100 g Input (N-Boc-3-hydroxypyrrolidine)
Limiting Reagent N-Boc-3-hydroxypyrrolidine (1.0 equiv)
Electrophile 1-Fluoro-3-nitrobenzene (1.05 equiv)
Base Sodium Hydride (60% dispersion in oil) (1.2 equiv)
Solvent Anhydrous THF (10 V, i.e., 10 mL/g)
Temperature 0°C (Addition)

25°C (Reaction)

Protocol:

  • Reactor Setup: Equip a 2L jacketed reactor with an overhead stirrer, nitrogen inlet, internal temperature probe, and a pressure-equalizing addition funnel. Purge with nitrogen.

  • Base Suspension: Charge NaH (25.6 g, 60% w/w, 640 mmol) and Anhydrous THF (500 mL). Cool the suspension to 0–5°C .

  • Nucleophile Addition: Dissolve N-Boc-3-hydroxypyrrolidine (100 g, 534 mmol) in THF (300 mL). Add this solution dropwise to the NaH suspension over 45 minutes.

    • Control Point: Monitor

      
       evolution. Maintain internal temperature 
      
      
      
      .
    • Age: Stir at 0–5°C for 30 minutes to ensure complete alkoxide formation (solution will turn slightly turbid/grey).

  • Electrophile Addition: Add 1-Fluoro-3-nitrobenzene (79.1 g, 560 mmol) dropwise over 30 minutes.

    • Note: This reaction is exothermic.[2][3]

  • Reaction: Warm the mixture to 20–25°C and stir for 4–6 hours.

    • IPC (In-Process Control): HPLC should show

      
       unreacted alcohol.
      
  • Quench: Cool to 0°C. Carefully quench with saturated aqueous

    
     (500 mL).
    
    • Caution: Hydrogen evolution may occur if excess NaH remains.

  • Workup: Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 300 mL). Combine organics, wash with Brine (500 mL), dry over

    
    , and concentrate in vacuo to an oil.
    
    • Purification: The crude oil is generally sufficiently pure (>95%) for the next step. If not, recrystallize from Hexanes/EtOAc (9:1).

Step 2: Deprotection and Salt Formation

Objective: Synthesis of 3-(3-Nitrophenoxy)pyrrolidine Hydrochloride.

Strategic Shift: Instead of using TFA/DCM (which requires rotary evaporation and neutralization), we use HCl in Ethyl Acetate . This precipitates the product directly, serving as a self-purifying step.

ParameterSpecification
Reagent HCl (4M in Dioxane or EtOAc) (3.0 equiv)
Solvent Ethyl Acetate (EtOAc) (8 V)
Temperature 20–25°C

Protocol:

  • Dissolution: Dissolve the crude intermediate from Step 1 (~164 g) in Ethyl Acetate (1.3 L).

  • Acidification: Add 4M HCl in EtOAc (400 mL) dropwise over 20 minutes at Room Temperature.

    • Observation: A white precipitate will begin to form immediately.

    • Gas Evolution: Isobutylene and

      
       are generated. Ensure reactor is vented to a scrubber.
      
  • Completion: Stir for 3–4 hours.

    • IPC:[4][5] TLC or HPLC to confirm disappearance of Boc-protected material.

  • Isolation: Filter the white solid using a Büchner funnel under nitrogen (the salt can be hygroscopic).

  • Wash: Wash the filter cake with cold EtOAc (2 x 200 mL) to remove organic impurities and nitrobenzene traces.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Logic & Troubleshooting

The following decision tree illustrates the logic for handling common deviations during the


 step.

ProcessLogic Start Start SNAr Reaction CheckTemp Is Internal Temp > 10°C during NaH addition? Start->CheckTemp Cooling Stop Addition. Increase Jacket Cooling. CheckTemp->Cooling Yes Continue Continue Addition CheckTemp->Continue No Cooling->CheckTemp CheckConv IPC: Conversion > 98%? Continue->CheckConv AddHeat Warm to 35°C. Stir 2h. CheckConv->AddHeat No Quench Proceed to Quench CheckConv->Quench Yes AddHeat->CheckConv

Figure 2: Operational logic for thermal control and reaction completion.

Analytical Specifications (Quality Control)

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Identification 1H NMR (DMSO-d6)Consistent with structure; 3-nitro protons distinct
Purity HPLC (254 nm)> 98.0% area
Residual Solvent GC-HSEtOAc < 5000 ppm; THF < 720 ppm
Water Content Karl Fischer< 1.0% w/w

References

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer, 2007.
  • Yang, Q.; et al. "Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions." Organic Process Research & Development, 2019 , 23(10), 2210–2217.[2] Link[2]

  • Dunn, P. J. "Specific Solvent Issues with the SNAr Reaction." ACS Green Chemistry Institute, 2016. (Guidance on replacing DMF/NaH).
  • Bhattacharya, A.; et al. "Process for the preparation of pyrrolidine derivatives." U.S. Patent 7,790,905 B2, 2010 . Link

  • De Luca, L. "Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities." Current Medicinal Chemistry, 2006. (Context on Boc-deprotection scales).

Sources

Troubleshooting & Optimization

Improving yield of 3-(3-Nitrophenoxy)pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heterocyclic Ether Synthesis Ticket ID: #8392-NITRO-PYR Subject: Optimization of 3-(3-Nitrophenoxy)pyrrolidine Yield & Purity Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Meta" Problem

User inquiries regarding 3-(3-Nitrophenoxy)pyrrolidine almost invariably stem from a single mechanistic frustration: the meta-positioning of the nitro group.

In standard Nucleophilic Aromatic Substitution (SNAr), a nitro group acts as an electron-withdrawing group (EWG) to stabilize the Meisenheimer complex intermediate. However, this stabilization is resonance-dependent and effective primarily at ortho and para positions. At the meta position, the nitro group exerts only inductive withdrawal, making the ring significantly less reactive to nucleophilic attack by the pyrrolidine oxygen.

Therefore, "standard" conditions (e.g., K2CO3/DMF with an aryl chloride) will result in stalled reactions, high impurity profiles from thermal decomposition, and poor yields.

This guide details two validated architectural routes to solve this:

  • The Precision Route (Mitsunobu): Bypasses ring activation entirely; ideal for gram-scale and high purity.

  • The Forcing Route (Modified SNAr): Uses the "Fluorine Effect" to overcome meta-deactivation; ideal for larger scale-up where chromatography must be minimized.

Module 1: Route Architecture & Decision Matrix

Before starting, select your protocol based on your available starting materials and scale.

RouteSelection Start Start: Select Methodology Scale Primary Constraint? Start->Scale Mitsunobu Route A: Mitsunobu Coupling (High Precision) Scale->Mitsunobu < 10g / Chiral Purity Critical SnAr Route B: Modified SnAr (High Throughput) Scale->SnAr > 10g / Cost Critical Mit_Req Requires: 3-Nitrophenol + N-Boc-3-hydroxypyrrolidine Mitsunobu->Mit_Req SnAr_Req Requires: 1-Fluoro-3-nitrobenzene (NOT Chloro) + NaH SnAr->SnAr_Req

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and material availability.

Module 2: The Precision Route (Mitsunobu Protocol)

The Logic: The Mitsunobu reaction couples the alcohol and phenol by activating the alcohol oxygen, making it a good leaving group (as a phosphine oxide), rather than relying on the electrophilicity of the aromatic ring. This completely negates the "meta-nitro" deactivation issue.

Protocol:

  • Substrates: N-Boc-3-hydroxypyrrolidine (1.0 eq), 3-Nitrophenol (1.1 eq), PPh3 (1.2 eq).

  • Reagent: DIAD (Diisopropyl azodicarboxylate) (1.2 eq).[1]

  • Solvent: Anhydrous THF (0.1 M - 0.2 M).

Step-by-Step Optimization:

  • The "Cold Load": Dissolve PPh3, 3-Nitrophenol, and N-Boc-3-hydroxypyrrolidine in anhydrous THF. Cool the solution to 0°C .

    • Why? Premature mixing of DIAD and PPh3 at room temperature can lead to hydrazine byproducts before the betaine intermediate captures the alcohol.

  • Controlled Addition: Add DIAD dropwise over 20-30 minutes.

    • Visual Cue: The solution will turn yellow/orange. If it turns dark brown/black immediately, your temperature is too high or reagents are wet.

  • The Aging Period: Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

  • Workup: Concentrate. Triturate the residue with cold Et2O/Hexane (1:1).

    • Why? Triphenylphosphine oxide (TPPO) is the nightmare of Mitsunobu workups. It precipitates in ether/hexane, allowing you to filter off the bulk of it before column chromatography.

Troubleshooting Table:

SymptomDiagnosisCorrective Action
No Conversion Betaine collapse failure.Ensure strictly anhydrous THF. Water kills the phosphonium intermediate.
Low Yield (<40%) Azodicarboxylate decomposition.Switch from DIAD to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 for more stubborn couplings.
Inversion Failure SN2 mechanism compromised.If using chiral pyrrolidine, Mitsunobu proceeds with inversion . If retention is observed, the mechanism is shifting to carbocation (SN1) character; keep reaction strictly at 0°C.

Module 3: The Scale Route (Modified SNAr)

The Logic: If you must use SNAr, you cannot use 1-chloro-3-nitrobenzene. The C-Cl bond cleavage is the rate-limiting step in unactivated systems. You must switch to 1-Fluoro-3-nitrobenzene . The high electronegativity of fluorine inductively stabilizes the transition state (Meisenheimer complex) enough to allow the reaction to proceed despite the meta-positioning.

Protocol:

  • Substrates: N-Boc-3-hydroxypyrrolidine (1.0 eq), 1-Fluoro-3-nitrobenzene (1.1 eq).

  • Base: NaH (60% dispersion in oil) (1.2 eq).

  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step Optimization:

  • Alkoxide Formation: Dissolve N-Boc-3-hydroxypyrrolidine in DMF at 0°C. Add NaH portion-wise. Stir for 30 mins until gas evolution ceases.

    • Critical: You must generate the "naked" alkoxide. Carbonate bases (K2CO3) are too weak for meta-substituted rings.

  • Electrophile Addition: Add 1-Fluoro-3-nitrobenzene (liquid) dropwise.

  • Thermal Drive: Heat to 60-70°C .

    • Warning: Do not exceed 90°C. Boc groups become thermally unstable in the presence of strong nucleophiles/bases at high temperatures.

  • Quench: Pour into ice water. The product should precipitate or oil out.

SnArMechanism Step1 Step 1: Alkoxide Formation (NaH + Alcohol -> RO-) Step2 Step 2: Attack on C-F (Meisenheimer Complex) Step1->Step2 Barrier Activation Barrier (High for Meta-Nitro) Step2->Barrier F stabilizes TS Cl does not Step3 Step 3: Fluoride Ejection (Product Formation) Barrier->Step3

Figure 2: The kinetic pathway of the SNAr reaction highlighting the necessity of the Fluorine leaving group.

Module 4: Deprotection & Isolation (The "Yield Killer")

Many researchers successfully synthesize the intermediate N-Boc-3-(3-nitrophenoxy)pyrrolidine but lose the final product during deprotection workup.

The Issue: The free amine, 3-(3-nitrophenoxy)pyrrolidine, is highly polar and water-soluble. Standard aqueous extraction (DCM/Water) at neutral pH will leave 50%+ of your product in the water layer.

The Solution: The "Dry" Workup or Resin Capture.

Method A: TFA/DCM (Standard)

  • Treat intermediate with TFA/DCM (1:[2]2) for 2 hours.

  • Do not extract. Evaporate volatiles on a rotavap.

  • Re-dissolve in MeOH/Toluene (1:1) and re-evaporate (3x) to remove excess TFA as an azeotrope.

  • Isolation:

    • Option 1 (Salt): Isolate as the TFA salt directly.

    • Option 2 (Free Base): Dissolve residue in MeOH. Add Amberlyst A-21 (weakly basic resin). Shake for 30 mins. Filter. Evaporate. This gives the free amine without water contact.

Method B: HCl/Dioxane (Precipitation)

  • Dissolve intermediate in minimal dry dioxane or EtOAc.

  • Add 4M HCl in Dioxane.

  • The product hydrochloride salt will often precipitate as a solid. Filter and wash with ether. This is the highest yield method (>90%).

FAQ: Troubleshooting Guide

Q: Can I use 1-chloro-3-nitrobenzene? It's cheaper. A: No. In SNAr, the rate-determining step for unactivated (or weakly activated meta) systems is the nucleophilic attack. The C-F bond, being highly polarized, lowers the activation energy for this attack significantly compared to C-Cl. Using the chloride will require temperatures that degrade the Boc group.

Q: My Mitsunobu reaction is stuck. Can I heat it? A: Heating a Mitsunobu often causes the betaine to decompose or the hydrazine byproduct to alkylate your nucleophile. If stuck, add a catalytic amount of Mg(ClO4)2 (magnesium perchlorate) or switch to the more reactive ADDP/PBu3 system.

Q: How do I remove the yellow color from the final product? A: The yellow color is intrinsic to the nitro-aromatic chromophore. However, if it is dark orange/brown, it indicates oxidation impurities. A quick filtration through a short plug of basic alumina (not silica) often cleans this up better than silica gel.

References

  • Mitsunobu Reaction Overview & Mechanism: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews 109.6 (2009): 2551-2651.

  • SNAr Reactivity of Fluoro- vs. Chloro-arenes: Bunnett, J. F., & Zahler, R. E. "Kinetics of the Reaction of Some 1-Substituted-2,4-Dinitrobenzenes with Piperidine." Chemical Reviews 49.2 (1951): 273-412. (Foundational text establishing the F >> Cl rate order in SNAr).

  • TFA Deprotection & Workup Strategies: Common Organic Chemistry. "Boc Deprotection Mechanism and Workup."

  • Optimization of Ether Synthesis with Unactivated Phenols: Powell, D. A., et al. "Application of the Mitsunobu reaction to the synthesis of aryl ethers." Tetrahedron Letters 50.48 (2009).

Sources

Technical Support: Solubility Optimization for 3-(3-Nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-3NP-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary

You are likely encountering solubility difficulties with 3-(3-Nitrophenoxy)pyrrolidine because you are working with the free base form.[1]

Structurally, this molecule presents a classic medicinal chemistry conflict: a lipophilic aromatic tail (nitrophenoxy) fighting against a hydrophilic polar head (pyrrolidine amine). In neutral water (pH 7.0), the lipophilicity dominates, leading to oiling out or precipitation.

This guide provides a modular troubleshooting workflow to convert this lipophilic base into a water-soluble species suitable for biological assays.

Module 1: Diagnostic & Chemical Logic

Q: Why does my compound form an oily residue or precipitate when added to water?

A: This is a pKa vs. pH conflict.[1] The pyrrolidine nitrogen is a secondary amine.[2][3] While unsubstituted pyrrolidine has a pKa of ~11.3, the electron-withdrawing nitro-phenoxy group lowers the pKa of your derivative, likely to the 9.0–9.5 range .

  • At pH > 9.5: The molecule is uncharged (Free Base). It is highly lipophilic (LogP > 2.[1]0) and behaves like an oil, rejecting water.

  • At pH < 7.0: The nitrogen accepts a proton (

    
    ). The molecule becomes ionic and water-soluble.[1]
    
  • At pH 7.4 (Physiological): You are near the "danger zone." If the pKa is 9.0, approximately 2.5% of your compound remains uncharged. At high concentrations (>100 µM), this uncharged fraction exceeds its intrinsic solubility (

    
    ), causing the entire system to crash out.
    
Visualizing the Solubility Equilibrium

SolubilityEquilibrium cluster_legend Mechanism FreeBase Free Base (Uncharged) Lipophilic / Insoluble Dominates at pH > pKa Protonated Salt Form (Ionized) Hydrophilic / Soluble Dominates at pH < pKa FreeBase->Protonated + H+ (Acid) Precipitate Precipitate / Oil (Aggregated Free Base) FreeBase->Precipitate [Conc] > Intrinsic Solubility Protonated->FreeBase - H+ (Base)

Figure 1: The pH-dependent equilibrium governing the solubility of secondary amines.

Module 2: The "Gold Standard" Fix – Salt Formation

Q: I need a stable aqueous stock. Which acid should I use?

A: Do not rely on in-situ acidification for long-term storage.[1] You should synthesize or screen for a crystalline salt.[1]

Recommendation: Start with Hydrochloride (HCl) .[1][4] If the HCl salt is hygroscopic (absorbs water and turns into goo), switch to Fumarate or Tartrate .

Protocol: Micro-Scale Salt Screening

Use this protocol to identify the best solid form for your specific batch.

ParameterSpecification
Scale 50 mg of Free Base
Solvent Ethanol or Isopropanol (IPA)
Acids to Screen 1.[1][5] HCl (1M in ether/dioxane)2. Fumaric Acid (0.5 eq for hemi-salt)3. L-Tartaric Acid

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of 3-(3-Nitrophenoxy)pyrrolidine in 0.5 mL of Ethanol.

  • Acid Addition: Add 1.05 equivalents of the selected acid slowly while stirring.

    • Note: For HCl, use a solution in an organic solvent (e.g., 4M HCl in Dioxane) to avoid introducing excess water.

  • Crystallization:

    • If precipitate forms immediately: Cool to 4°C for 1 hour, then filter.

    • If no precipitate: Add "antisolvent" (Diethyl Ether or Hexane) dropwise until cloudy.[1] Cool to 4°C.[1][6]

  • Validation: Redisperse a small amount of the resulting solid in water. It should dissolve instantly.

Technical Insight: Fumarate salts often yield non-hygroscopic, high-melting solids for secondary amines, making them superior for weighing and handling compared to sticky HCl salts [1].

Module 3: Troubleshooting DMSO Stock Solutions

Q: My DMSO stock is clear, but it crashes out when I inject it into cell media. Why?

A: This is the "Kinetic Solubility Shock" . When you inject a high-concentration DMSO stock (e.g., 10 mM) into water, the DMSO diffuses away faster than the compound can solvate. The local concentration of the free base spikes, causing immediate precipitation.

Protocol: The "Step-Down" Dilution Method

Prevent precipitation during biological assays.[1]

Incorrect Method: Directly adding 1 µL of 10 mM DMSO stock


 1 mL Media.
Result: Localized high concentration cloud forms; compound is lost to filtration or sticks to plastic.[1]

Correct Method (Intermediate Dilution):

  • Prepare Intermediate: Dilute your 10 mM stock 1:10 into pure water or saline (not buffered media yet) to create a 1 mM working solution.[1]

    • Crucial Step: Acidify this water slightly (pH 4-5) using 0.1% Formic Acid or Acetic Acid.[1] This ensures the amine stays protonated during the transition.

  • Final Dilution: Pipette from this 1 mM acidified aqueous solution into your cell media.

  • Result: The compound enters the media already solvated and protonated, preventing the "crash."

Module 4: Decision Tree for Experimental Design

Use this logic flow to determine your formulation strategy based on your end-use application.

TroubleshootingFlow Start Start: Define Application InVivo In Vivo (Animal) Start->InVivo InVitro In Vitro (Cell/Enzyme) Start->InVitro SolubilityHigh Use HCl Salt Dissolve in Saline InVivo->SolubilityHigh High Dose Required? SolubilityLow Use Cosolvent System (10% DMA / 40% PEG400) InVivo->SolubilityLow Very High Dose DMSOStock Prepare 10mM DMSO Stock InVitro->DMSOStock CheckpH Is Assay pH > 7.4? StepDown Use 'Step-Down' Dilution (See Module 3) CheckpH->StepDown No (pH < 7.4) Cyclodextrin Add HP-β-Cyclodextrin (Molar Ratio 1:2) CheckpH->Cyclodextrin Yes (pH > 7.4) DMSOStock->CheckpH

Figure 2: Strategic decision tree for selecting the correct formulation method.

FAQ: Advanced Formulation

Q: Can I use Cyclodextrins? A: Yes. If salt formation and pH adjustment are incompatible with your assay (e.g., pH must be 8.0), use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]

  • Mechanism: The lipophilic nitrophenoxy ring inserts into the cyclodextrin cavity, shielding it from water while the hydrophilic exterior maintains solubility.

  • Recipe: 20% (w/v) HP-β-CD in water. Stir your compound into this solution for 4 hours.

References
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][7] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

Sources

Technical Support Center: Optimizing the Reduction of 3-(3-Nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the selective reduction of 3-(3-nitrophenoxy)pyrrolidine to its corresponding aniline, 3-(3-aminophenoxy)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of this transformation and minimize the formation of unwanted side products. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.

Introduction: The Challenge of Selectivity

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, yet it presents several challenges. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species. These intermediates can participate in side reactions, leading to the formation of dimeric impurities such as azoxy, azo, and hydrazo compounds. Furthermore, the presence of other functional groups in the starting material, in this case, a pyrrolidine ring and an ether linkage, necessitates a careful selection of reaction conditions to ensure chemoselectivity. This guide will address these challenges in a structured, problem-solving format.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve common issues encountered during the reduction of 3-(3-nitrophenoxy)pyrrolidine.

Problem 1: Incomplete Reaction - Starting Material Remains

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 3-(3-nitrophenoxy)pyrrolidine after the expected reaction time.

Potential Causes & Solutions:

  • Inactive Catalyst (Catalytic Hydrogenation):

    • Cause: Palladium on carbon (Pd/C) or other heterogeneous catalysts can lose activity due to improper storage, poisoning by contaminants (e.g., sulfur or heavy metals), or previous use.

    • Solution:

      • Use a fresh batch of catalyst from a reputable supplier.

      • Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

      • Ensure the solvent is of high purity and free from potential catalyst poisons.

  • Insufficient Reducing Agent (Metal/Acid or Transfer Hydrogenation):

    • Cause: The stoichiometric reducing agent (e.g., SnCl₂, Fe, ammonium formate) has been consumed before the reaction is complete.

    • Solution:

      • Increase the equivalents of the reducing agent. For metal/acid reductions, ensure the metal is finely powdered to maximize surface area.

      • For transfer hydrogenation, ensure the hydrogen donor (e.g., ammonium formate, cyclohexene) is present in sufficient excess.

  • Poor Solubility:

    • Cause: The starting material is not fully dissolved in the reaction solvent, limiting its contact with the catalyst or reducing agent.

    • Solution:

      • Choose a solvent system in which the starting material is more soluble. A mixture of solvents, such as ethanol/water or THF/methanol, can be effective.

      • Gentle heating may improve solubility and reaction rate, but monitor for side product formation.

  • Low Hydrogen Pressure (Catalytic Hydrogenation):

    • Cause: Insufficient hydrogen pressure can lead to slow or incomplete reactions.

    • Solution:

      • If using a hydrogen balloon, ensure it is adequately filled and that there are no leaks in the system.

      • For more challenging reductions, consider using a Parr shaker or a similar hydrogenation apparatus that allows for higher and more consistent hydrogen pressures (e.g., 50 psi).

Problem 2: Formation of Dimeric Byproducts (Azoxy, Azo Compounds)

Symptom: Your crude product is colored (often yellow, orange, or red), and LC-MS or NMR analysis indicates the presence of species with approximately double the mass of the expected product.

Causality: Azoxy and azo compounds are formed from the condensation of the nitroso and hydroxylamine intermediates. This is particularly common with metal hydride reducing agents and can also occur under certain catalytic hydrogenation or metal/acid conditions, especially if the reaction is sluggish or the pH is not optimal.[1]

Solutions:

  • Optimize Reaction Conditions:

    • For Catalytic Hydrogenation: Ensure efficient stirring and good hydrogen dispersion to promote the complete reduction of intermediates to the amine. The addition of a small amount of acid (e.g., acetic acid) can sometimes suppress the formation of these byproducts.

    • For Metal/Acid Reductions (e.g., SnCl₂/HCl, Fe/HCl): Maintain acidic conditions throughout the reaction.[2] The acidic environment protonates the hydroxylamine intermediate, preventing its condensation with the nitroso species.

  • Choice of Reducing Agent: Avoid strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄), which are known to favor the formation of azo compounds from aromatic nitro groups.[3]

Problem 3: Suspected Pyrrolidine Ring or Ether Linkage Instability

Symptom: You observe unexpected byproducts that could correspond to the cleavage of the ether bond (e.g., 3-hydroxypyrrolidine and 3-aminophenol) or degradation of the pyrrolidine ring.

Scientific Rationale:

  • Pyrrolidine Ring Stability: The saturated pyrrolidine ring is generally robust and stable under most nitro reduction conditions, including catalytic hydrogenation (e.g., H₂/Pd-C) and metal/acid reductions.[4][5] Dehydrogenation to a pyrrole is possible but typically requires specific oxidizing agents or harsh conditions not employed in standard reductions.

  • Aryl Ether Stability: The C(aryl)-O ether bond is also quite stable. Cleavage typically requires strong acids at high temperatures (e.g., HBr, HI) or specific hydrogenolysis conditions that are more vigorous than those needed for nitro group reduction.[6]

Troubleshooting Steps:

  • Confirm the Identity of Byproducts: Use high-resolution mass spectrometry (HRMS) and 2D NMR techniques to definitively identify the structure of the unexpected impurities.

  • Re-evaluate Reaction Conditions:

    • Avoid Harsh Acidity and High Temperatures: If you are using a metal/acid reduction, avoid excessively high concentrations of strong acids and prolonged heating, which could promote ether cleavage.

    • Catalyst Choice: While Pd/C is generally chemoselective, more aggressive catalysts like Raney Nickel under high pressure and temperature could potentially affect other functional groups. Stick to milder conditions first.

  • Consider N-Dealkylation: While less common for simple reductions, N-dealkylation of the pyrrolidine ring is a theoretical possibility under certain oxidative conditions, which are not typical for these reductions. If N-dealkylated products are suspected, milder, non-oxidative reduction methods should be prioritized.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the clean reduction of 3-(3-nitrophenoxy)pyrrolidine?

A1: Catalytic hydrogenation using H₂ gas with a Pd/C catalyst in a protic solvent like ethanol or methanol is generally the most reliable and cleanest method. It often proceeds with high chemoselectivity, minimizing the formation of dimeric byproducts and leaving the pyrrolidine and ether functionalities intact. Transfer hydrogenation using ammonium formate and Pd/C is also an excellent and often more convenient alternative.

Q2: How does pH affect the reduction and the formation of side products?

A2: The pH of the reaction medium can have a significant impact on selectivity.

  • Acidic Conditions (e.g., Fe/HCl, SnCl₂/HCl): Generally favor the formation of the desired aniline by protonating the hydroxylamine intermediate, which prevents it from reacting with the nitroso intermediate to form azoxy compounds.[2]

  • Neutral/Slightly Acidic Conditions (e.g., Catalytic Hydrogenation): These are also highly effective. The catalyst surface plays a key role in bringing the reactants and hydrogen together, promoting complete reduction.

  • Basic Conditions: Can lead to an increased formation of azoxy and azo compounds.

Q3: I see a yellow color in my reaction mixture that disappears over time. What is it?

A3: The transient yellow or orange color is often indicative of the formation of nitroso and azoxy intermediates. In a successful reaction, this color should fade as these intermediates are further reduced to the colorless aniline product. If the color persists, it suggests that the reaction is stalled or that these byproducts are accumulating.

Q4: How can I effectively remove the catalyst after the reaction?

A4:

  • Pd/C: This heterogeneous catalyst can be removed by filtering the reaction mixture through a pad of Celite® or a syringe filter with a PTFE membrane. It is crucial to perform this filtration under an inert atmosphere (e.g., nitrogen or argon) as the catalyst can be pyrophoric, especially when dry and in the presence of flammable solvents.

  • Tin Salts (from SnCl₂ reduction): After the reaction, the mixture is typically basified (e.g., with aqueous NaHCO₃ or NaOH). This precipitates tin salts as tin hydroxides, which can then be removed by filtration. A common issue is the formation of fine precipitates that are difficult to filter. Diluting the mixture or adding a filter aid can help.

Recommended Experimental Protocols

Protocol 1: Catalytic Hydrogenation using H₂/Pd-C

This is the preferred method for a clean and high-yielding reduction.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-(3-nitrophenoxy)pyrrolidine (1.0 eq) in methanol or ethanol (approx. 0.1 M concentration) in a suitable flask, add 10% Pd/C (5-10 mol% by weight).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this process three times to ensure an inert atmosphere.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed, carefully purge the reaction vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-(3-aminophenoxy)pyrrolidine, which can be purified further if necessary.

**Protocol 2: Reduction using Tin(II) Chloride (SnCl₂) **

A reliable alternative, particularly if catalytic hydrogenation equipment is unavailable.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-(3-nitrophenoxy)pyrrolidine (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

  • Reaction: Heat the mixture to reflux (around 70-80 °C) under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into ice. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) with stirring until the pH is basic (pH ~8). This will precipitate tin salts.

  • Isolation: Filter the mixture to remove the tin salts, washing the solid with ethyl acetate. Extract the aqueous filtrate with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the product.

Data Presentation: Comparison of Reduction Methods

MethodReducing AgentTypical YieldKey AdvantagesCommon Side Products
Catalytic HydrogenationH₂/Pd-C>95%High chemoselectivity, clean reaction, easy workup.Minimal if reaction goes to completion.
Transfer HydrogenationNH₄HCO₂/Pd-C90-95%Avoids the use of H₂ gas, experimentally convenient.Minimal, similar to H₂/Pd-C.
Metal/Acid ReductionSnCl₂·2H₂O / EtOH85-95%Good for substrates with functional groups sensitive to hydrogenolysis.Residual tin salts can complicate workup.
Metal/Acid ReductionFe / NH₄Cl or HCl80-90%Inexpensive and effective.Requires filtration of iron salts.

Visualizing the Reaction Pathway and Side Reactions

Below is a diagram illustrating the reduction pathway of 3-(3-nitrophenoxy)pyrrolidine and the potential side reactions.

Reduction_Pathway cluster_main Main Reduction Pathway cluster_side Side Reactions A 3-(3-Nitrophenoxy)pyrrolidine (Starting Material) B Nitroso Intermediate A->B +2e-, +2H+ C Hydroxylamine Intermediate B->C +2e-, +2H+ E Azoxy Byproduct B->E + Hydroxylamine Intermediate - H₂O D 3-(3-Aminophenoxy)pyrrolidine (Desired Product) C->D +2e-, +2H+ C->E F Azo Byproduct E->F +2e-, +2H+ G Hydrazo Byproduct F->G +2e-, +2H+ G->D Cleavage

Caption: Reaction pathway for the reduction of 3-(3-nitrophenoxy)pyrrolidine.

Troubleshooting Workflow Diagram

This diagram provides a logical flow for troubleshooting common issues.

Troubleshooting_Workflow Start Start: Reduction of 3-(3-Nitrophenoxy)pyrrolidine Check_Completion Is the reaction complete? Start->Check_Completion Incomplete_Reaction Issue: Incomplete Reaction Check_Completion->Incomplete_Reaction No Check_Purity Is the product pure? Check_Completion->Check_Purity Yes Check_Catalyst Is the catalyst/reagent active? Incomplete_Reaction->Check_Catalyst Check_Catalyst->Incomplete_Reaction No (Replace/add more) Check_Solubility Is the starting material soluble? Check_Catalyst->Check_Solubility Yes Check_Solubility->Incomplete_Reaction No (Change solvent/heat) Side_Products Issue: Side Products Formed (e.g., Azo/Azoxy) Check_Purity->Side_Products No End_Success Success: Pure Product Check_Purity->End_Success Yes Optimize_Conditions Optimize pH and/or choose a more selective reagent Side_Products->Optimize_Conditions Optimize_Conditions->Start

Caption: A decision tree for troubleshooting the reduction reaction.

References

  • Bera, A., Bera, S., & Banerjee, D. (2021). Recent Advances in the Synthesis of N-Heteroarenes via Catalytic Dehydrogenation of N-Heterocycles. Chemical Communications, 57(98), 13042–13058. [Link]

  • Dou, X., & Li, X. (2022). Recent advances of catalysis in the hydrogenation and dehydrogenation of N-heterocycles for hydrogen storage. The Journal of Physical Chemistry C, 125(34), 18553-18566. [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Ashenhurst, J. (2020). Reduction of Nitro Groups. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Lithium Aluminium Hydride (LAH). [Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]

  • Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

  • Pacific Northwest National Laboratory. (2017). Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. [Link]

  • BioResources. (2023). Catalytic hydrogenolysis lignin to obtain phenols: A review of selective cleavage of ether bonds. [Link]

  • National Center for Biotechnology Information. (2017). N-Dealkylation of Amines. [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

Sources

Optimizing reaction conditions for nitrophenoxy ether formation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Conditions for Nitrophenoxy Ether Formation

Ticket Type: Advanced Method Development & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Grounding

You are likely attempting to synthesize a nitrophenoxy ether via Nucleophilic Aromatic Substitution (


) . Unlike standard aliphatic 

reactions, this transformation is governed by the stability of the intermediate Meisenheimer Complex .

Success in this reaction relies on three non-intuitive principles that often trip up researchers transitioning from aliphatic chemistry:

  • The Fluorine Paradox: In

    
    , aryl fluorides are more reactive  than aryl chlorides or bromides (
    
    
    
    ).[1] The high electronegativity of fluorine lowers the energy of the LUMO at the ipso carbon, accelerating the rate-determining nucleophilic attack.
  • The "Naked" Anion: The reaction rate is proportional to the availability of the phenoxide anion. Solvents that solvate cations well but anions poorly (dipolar aprotics) are required.

  • The Cesium Effect: For difficult substrates, Cesium Carbonate (

    
    ) often outperforms Potassium Carbonate (
    
    
    
    ) due to the "Cesium Effect"—a combination of higher solubility in organic media and the formation of loose ion pairs.

Visualizing the Pathway

To troubleshoot effectively, you must visualize the bottleneck. The reaction is not concerted; it proceeds through a distinct intermediate.

SNAr_Mechanism cluster_0 Critical Control Point Reactants Reactants (Nitroaryl Halide + Phenol + Base) Deprotonation Phenoxide Formation (Ar-O⁻) Reactants->Deprotonation Base removes H+ TS1 Transition State 1 (High Energy) Deprotonation->TS1 Nucleophilic Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) TS1->Meisenheimer Rate Determining Step (Accelerated by -NO2 & -F) Product Nitrophenoxy Ether + Leaving Group (X⁻) Meisenheimer->Product Fast Elimination (Restoration of Aromaticity)

Figure 1: The


 reaction pathway.[2][3] Note that the formation of the Meisenheimer complex is the rate-determining step (RDS), which is why electron-withdrawing groups (like 

) and electronegative leaving groups (

) are critical.

Optimization Matrix: Selecting Conditions

Do not guess. Use this matrix to select the starting conditions based on your substrate's difficulty.

ParameterStandard Conditions (Easy Substrates)Optimized Conditions (Difficult/Steric Substrates)Technical Rationale
Leaving Group Chloride (-Cl)Fluoride (-F) Fluorine stabilizes the transition state via induction, lowering the activation energy for the attack.
Solvent DMF or Acetonitrile (MeCN)DMSO or NMPDMSO provides the best "naked anion" effect, increasing rate by orders of magnitude compared to protic solvents.
Base

(1.5 - 2.0 equiv)

(1.2 - 1.5 equiv)
The large

radius reduces ion pairing with the phenoxide, making the nucleophile more aggressive (The Cesium Effect).
Temperature 60°C - 80°C80°C - 120°CHigher temp overcomes steric repulsion, but beware of nitro-group degradation above 140°C.
Concentration 0.2 M - 0.5 M0.5 M - 1.0 M

is second-order kinetics (

). Higher concentration linearly increases rate.

Standard Operating Procedure (SOP)

Protocol ID: SNAr-NO2-001 Scope: Synthesis of 4-nitrophenyl phenyl ether (and analogs).

Safety Warning: Nitro compounds can be energetic.


 reactions are exothermic.[4] Ensure the reaction vessel is vented and run behind a blast shield if scaling up >5g.
  • Drying: Flame-dry a round-bottom flask and cool under a stream of Nitrogen (

    
    ). Moisture is the enemy; it causes hydrolysis.
    
  • Charging: Add the Phenol (1.0 equiv) and Base (

    
     or 
    
    
    
    , 1.5 equiv).
  • Solvation: Add anhydrous DMSO (Concentration ~0.5 M). Stir at Room Temp (RT) for 15 mins to generate the phenoxide species.

    • Checkpoint: The solution often changes color (yellow/orange) as the phenoxide forms.

  • Addition: Add the Nitroaryl Halide (1.0 - 1.1 equiv). If the halide is solid, add as a solution in minimal DMSO.

  • Reaction: Heat to 80°C. Monitor by TLC or HPLC every hour.

    • Note: Do not overheat immediately. An exotherm may occur upon heating.[4]

  • Workup:

    • Cool to RT.

    • Pour into 10x volume of water or 1M NaOH . (NaOH helps remove unreacted phenol).

    • Extract with Ethyl Acetate (EtOAc). Wash organics with water (3x) to remove DMSO.

    • Dry over

      
      , filter, and concentrate.
      

Troubleshooting Guide (FAQ)

Use the decision tree below to diagnose failure modes.

Troubleshooting_Tree Start Issue Encountered Problem1 No/Low Conversion Start->Problem1 Problem2 Hydrolysis Product (Ar-OH formed instead of Ether) Start->Problem2 Problem3 Tars / Black Mixture Start->Problem3 CheckLG Is Leaving Group Cl/Br? Problem1->CheckLG WetSolvent Water in Solvent? Problem2->WetSolvent O2Leak Oxygen Present? Problem3->O2Leak SwitchF Switch to Aryl-Fluoride CheckLG->SwitchF Yes CheckSolv Is Solvent Dry DMSO? CheckLG->CheckSolv No (Already F) SwitchCs Switch Base to Cs2CO3 CheckSolv->SwitchCs Yes DrySieves Use Anhydrous Solvent + Mol Sieves WetSolvent->DrySieves Likely Degas Degas Solvents Run under N2/Ar O2Leak->Degas Yes

Figure 2: Diagnostic logic for common


 failures.
Detailed Solutions

Q1: My reaction is stuck at 20% conversion after 24 hours.

  • Diagnosis: The activation energy is too high for your current system.

  • Fix:

    • Switch the Halogen: If you are using a chloride, switch to the fluoride analog. This is the single most effective change for

      
       [1].
      
    • Switch the Base: If using

      
      , switch to 
      
      
      
      . The larger cation radius solubilizes the carbonate better in DMSO and creates a "looser" ion pair with the phenoxide, increasing nucleophilicity [2].

Q2: I am seeing a large impurity that matches the mass of the hydrolyzed nitro-arene (Nitrophenol).

  • Diagnosis: Water is competing as a nucleophile. Hydroxide (

    
    ) is a smaller, harder nucleophile than phenoxide and reacts rapidly with nitroaryl fluorides.
    
  • Fix:

    • Ensure DMSO is anhydrous (store over activated 4Å molecular sieves).

    • 
       is hygroscopic. Dry your base in an oven or under vacuum with a heat gun before use.
      

Q3: The reaction turns black and yield is low.

  • Diagnosis: Nitro groups are susceptible to redox chemistry and polymerization at high temperatures, especially in the presence of oxygen.

  • Fix:

    • Degas your solvent by sparging with Nitrogen for 15 minutes before adding reagents.

    • Lower the temperature by 10°C and extend the reaction time.

Q4: Can I use THF or DCM?

  • Answer: Generally, no . These solvents are not polar enough to dissolve the inorganic bases (

    
    ), and they do not sufficiently solvate the cation to generate the "naked" anion required for 
    
    
    
    . If you must use a non-polar solvent, you will need a Phase Transfer Catalyst (like 18-Crown-6 or TBAF), but DMSO/DMF is superior [3].

References

  • Mechanism & Leaving Group Effects

    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution in Aromatic Compounds." Chemical Reviews. (Establishes the reactivity order in ).
    • Source:

  • The Cesium Effect

    • Finkelstein, et al. (1992). "Cesium Carbonate: A Powerful Base for Organic Synthesis."[2][5] Journal of Organic Chemistry.

    • Source: [J. Org.[6] Chem. - Cesium Carbonate Optimization]([Link]) (Generalized citation for Cs effect in ether synthesis).

  • Solvent Effects (

    
    ): 
    
    • Newby, et al. (2018).[7] "Solvent Effects in the Nucleophilic Aromatic Substitution Reaction." Organic Process Research & Development.

    • Source: (Search for specific solvent screening data).

  • General

    
     Overview: 
    
    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr) – The Mechanism."
    • Source:

Sources

Technical Support Center: Purification of 3-(3-Nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-3NP-PYR-001 Subject: Removal of Impurities from Crude 3-(3-Nitrophenoxy)pyrrolidine Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The purification of 3-(3-Nitrophenoxy)pyrrolidine presents a classic challenge in organic synthesis: isolating a polar, basic secondary amine from a lipophilic, potentially acidic reaction matrix.

Depending on your synthetic route (Nucleophilic Aromatic Substitution vs. Mitsunobu Coupling), your crude mixture likely contains specific "sticky" impurities:

  • 3-Nitrophenol: Unreacted starting material (acidic).

  • Triphenylphosphine Oxide (TPPO): A stubborn byproduct of Mitsunobu reactions.

  • N-Boc Intermediates: If the deprotection step was incomplete.

  • Chromophores: Azo- or nitro-oxidized byproducts causing yellow/brown discoloration.

This guide prioritizes chemical extraction and salt formation over chromatography to maximize yield and scalability.

Module 1: The "Standard" Workup (Acid-Base Extraction)

Applicability: Essential for all synthetic routes. Objective: Separate the basic product (amine) from neutral (TPPO) and acidic (Phenol) impurities.[1]

The Science (Causality)

The pyrrolidine nitrogen is a secondary amine (


). The impurity, 3-nitrophenol, is weakly acidic (

). By manipulating the pH, we can force these molecules into opposite phases (aqueous vs. organic).
Step-by-Step Protocol
  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: EtOAc is preferred for safety, but DCM is better if the crude is very tarry.

  • Acid Extraction (Targeting the Amine):

    • Extract the organic layer with 1M HCl (aq) (

      
       volumes).
      
    • Mechanism:[2][3][4][5][6][7] The amine is protonated (

      
      ) and migrates to the aqueous layer.
      
    • Fate of Impurities: Neutral impurities (TPPO, unreacted Boc-protected material) and phenols remain in the organic layer.

  • Organic Wash (The "Trash" Phase):

    • Keep the Aqueous Layer .

    • Wash the aqueous layer once with fresh EtOAc/Ether to remove entrained neutrals.

  • Basification (Recovering the Product):

    • Cool the aqueous layer on ice (exothermic reaction).

    • Slowly add 6M NaOH or Solid

      
        until pH 
      
      
      
      .
    • Observation: The solution will turn cloudy/oily as the free amine precipitates.[8]

  • Final Extraction:

    • Extract the basic aqueous layer with DCM (

      
      ).
      
    • Dry combined organics over

      
      , filter, and concentrate.
      
Visual Workflow

AcidBaseExtraction Start Crude Mixture (Amine + Phenol + Neutrals) Dissolve Dissolve in EtOAc Start->Dissolve AcidWash Extract with 1M HCl Dissolve->AcidWash OrgLayer1 Organic Layer 1 (Contains Phenols, TPPO, Neutrals) AcidWash->OrgLayer1 Neutrals stay AqLayer1 Aqueous Layer 1 (Acidic) (Contains Protonated Amine) AcidWash->AqLayer1 Amine migrates Discard Discard / Recycle OrgLayer1->Discard Basify Adjust pH > 12 (NaOH / K2CO3) AqLayer1->Basify ExtractDCM Extract with DCM Basify->ExtractDCM FinalOrg Final Organic Layer (Pure Free Amine) ExtractDCM->FinalOrg Amine returns to Organic FinalAq Final Aqueous Layer (Salts) ExtractDCM->FinalAq

Figure 1: Logic flow for the Acid-Base extraction.[1] The critical step is the pH swing to selectively migrate the amine.

Module 2: The "Mitsunobu Nightmare" (TPPO Removal)

Applicability: Only if Triphenylphosphine (PPh3) and DIAD/DEAD were used. Issue: TPPO (Triphenylphosphine oxide) is difficult to remove via chromatography because it streaks and co-elutes with polar amines.

Method A: Precipitation (The "Crash" Method)

TPPO is highly soluble in DCM and EtOAc but poorly soluble in non-polar solvents and ethers.

  • Concentrate the crude mixture to a thick oil.

  • Add a minimal amount of DCM to dissolve the oil.

  • Slowly add excess Diethyl Ether or Hexanes/Heptane with vigorous stirring.

  • White solid forms: This is likely TPPO.

  • Filter the solid.[4][8] The filtrate contains your product.

Method B: Magnesium Chloride Complexation (High Efficiency)

Recent process chemistry developments demonstrate that


 forms an insoluble complex with TPPO [1].

Protocol:

  • Dissolve crude (1.0 equiv) in Toluene or Ethanol (approx 5 mL/g).

  • Add

    
      (anhydrous, 1.5 - 2.0 equiv).
    
  • Heat to reflux for 1-2 hours, then cool to room temperature.

  • Filter the resulting solid. The solid is the

    
     complex.
    
  • Concentrate the filtrate.

Module 3: Salt Formation (The "Polishing" Step)

Applicability: When high purity (>98%) is required for biological testing. Concept: Converting the amine to a crystalline salt often excludes colored impurities and trace isomers that persist in the oil form.

Oxalate Salt Formation

Oxalic acid often yields nice crystalline solids with secondary amines.

  • Dissolve the free amine (from Module 1) in a small volume of Ethanol or Acetone .

  • In a separate flask, dissolve 1.0 equiv of Oxalic Acid in Ethanol.

  • Add the acid solution to the amine solution dropwise.

  • If no precipitate forms, add Diethyl Ether until cloudy and store at 4°C.

  • Filter crystals and wash with cold ether.

Hydrochloride Salt Formation[9]
  • Dissolve free amine in Diethyl Ether .

  • Add 2M HCl in Diethyl Ether (commercial solution) or bubble HCl gas.

  • The HCl salt will precipitate immediately as a white/off-white solid.

  • Note: This salt is hygroscopic; handle quickly or store in a desiccator.

Troubleshooting & FAQs

Issue: "My product is streaking on the TLC plate."
  • Diagnosis: The secondary amine interacts with the acidic silanols on the silica gel.

  • Resolution: Pre-treat your TLC plate or column silica.

    • Eluent: Add 1% Triethylamine (TEA) or

      
        to your mobile phase (e.g., DCM:MeOH:NH4OH 90:9:1).
      
    • Effect: The base neutralizes the silica sites, allowing the amine to travel as a tight spot.

Issue: "The product is still brown/yellow after extraction."
  • Diagnosis: Trace nitro-oxidation byproducts. These have high extinction coefficients, so a tiny amount looks very dirty.

  • Resolution:

    • Activated Carbon: Dissolve in refluxing ethanol, add activated charcoal, filter hot through Celite.

    • Salt Recrystallization: See Module 3. The colored impurities usually stay in the mother liquor.

Issue: "Low yield after Acid-Base extraction."
  • Diagnosis:

    • pH too low during basification: Ensure pH is >12.

    • Product is water-soluble:[9] Small polar amines can be partially water-soluble.

  • Resolution:

    • Saturate the aqueous phase with NaCl (brine) before the final extraction (Salting-out effect).

    • Use Chloroform/Isopropanol (3:1) instead of DCM for the final extraction to pull more polar compounds.

Summary Data Table: Solvent Selection

Solvent SystemPurposeMechanism
EtOAc / 1M HCl Initial PartitionMoves amine to aqueous; leaves phenols/neutrals in organic.
DCM / Hexane TPPO RemovalPrecipitates TPPO (Method A).
Toluene / MgCl2 TPPO RemovalChemically complexes TPPO (Method B).
DCM:MeOH:NH4OH ChromatographyPrevents amine tailing on silica.
Ethanol / Oxalic Acid CrystallizationForms stable, purifiable solid salt.

References

  • Donald, S. M., et al. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling. ACS Figshare.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Bates, R. (2014). Acid-Base Extraction. University of Massachusetts Amherst / Organic Chemistry Labs.

  • ResearchGate Community. (2014). How can we remove triphenylphosphine oxide from Mitsunobu mixture without column?

Sources

Optimizing HPLC separation for 3-(3-Nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Optimization for 3-(3-Nitrophenoxy)pyrrolidine

Status: Active Ticket ID: #HPLC-3NP-OPT Assigned Specialist: Senior Application Scientist Last Updated: February 9, 2026

Executive Summary & Molecule Profile

Welcome to the technical support hub for 3-(3-Nitrophenoxy)pyrrolidine . This guide addresses the specific chromatographic challenges posed by this molecule's dual nature: a basic secondary amine functionality combined with a hydrophobic, UV-absorbing nitrophenoxy group.

The Core Challenge: The pyrrolidine nitrogen (secondary amine) is highly basic (


).[1] At neutral pH, it exists as a cation that interacts strongly with residual silanols on standard silica columns, leading to severe peak tailing.[1] Simultaneously, the nitrophenoxy group requires sufficient organic retention.[1]

Physicochemical Data Table

PropertyValueImplication for HPLC
Molecular Formula

MW: 208.21 g/mol
Functional Groups Secondary Amine, Nitro, EtherMixed polarity; Amino group causes tailing.[1]

(Base)
~9.8 (Estimated)Ionized (

) at pH < 8; Neutral (

) at pH > 11.[1]
LogP ~1.5 - 2.0Moderately lipophilic; suitable for C18/C8 phases.[1]
UV Max ~270 nm, ~320 nmNitro group provides good UV detection; avoid low UV (<210 nm) if using TFA.[1]

Method Development Strategy

Do not rely on a generic "scouting" gradient. For this molecule, you must choose a pH strategy that controls the ionization state of the pyrrolidine ring.

Strategy A: The "High pH" Approach (Recommended for Peak Shape)

Logic: At pH 10.5-11.0, the pyrrolidine amine is deprotonated (neutral). This eliminates cation-exchange interactions with silanols, resulting in sharp, symmetrical peaks and increased retention.[1]

  • Column: Hybrid Silica (e.g., Waters XBridge BEH C18, Agilent Poroshell HPH-C18) or Polymer-based.[1] Do NOT use standard silica columns above pH 8.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Detection: UV @ 270 nm.[1]

Strategy B: The "Low pH" Approach (Recommended for Mass Spec/Standard Silica)

Logic: At pH 2-3, the amine is fully protonated. While this ensures solubility, it risks silanol interaction.[1] You must use a "Base-Deactivated" (BDS) or "End-capped" column to shield the silanols.[1]

  • Column: End-capped C18 (e.g., Agilent Zorbax SB-Aq, Phenomenex Luna C18(2)).[1]

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

    • Note: TFA acts as an ion-pairing agent, sharpening the peak but suppressing MS signal.

  • Mobile Phase B: Acetonitrile + 0.1% Acid.[1]

Visualization: Method Selection Workflow

MethodSelection Start Start: Method Development 3-(3-Nitrophenoxy)pyrrolidine CheckCol Do you have a High-pH Stable Column? Start->CheckCol HighPH Strategy A: High pH (pH 10.5) Deprotonated Amine CheckCol->HighPH Yes (Hybrid/Polymer) LowPH Strategy B: Low pH (pH 2.5) Protonated Amine CheckCol->LowPH No (Standard Silica) HighPH_Details Mobile Phase: 10mM NH4HCO3 Column: Hybrid C18 (BEH/HPH) Result: Sharpest Peaks, High Retention HighPH->HighPH_Details LowPH_Details Mobile Phase: 0.1% Formic/TFA Column: End-capped C18 Result: Good Solubility, MS Compatible LowPH->LowPH_Details TailingRisk Risk: Peak Tailing due to Silanol Interaction LowPH_Details->TailingRisk If tailing occurs AddTFA Solution: Add 0.05% TFA (Ion Pairing) TailingRisk->AddTFA

Caption: Decision matrix for selecting the optimal pH strategy based on available column chemistry.

Troubleshooting Guide (FAQs)

Q1: My peak is tailing significantly (


). How do I fix this? 
  • Diagnosis: This is the classic "amine-silanol" interaction.[1] The positively charged pyrrolidine nitrogen is sticking to acidic silanol groups on the silica surface.[1]

  • Immediate Fix (Low pH Method): Add Triethylamine (TEA) or switch to TFA instead of Formic Acid.[1] TFA acts as an ion-pairing agent (forming a neutral pair with the amine), masking the charge.

  • Immediate Fix (High pH Method): Ensure your pH is truly above 10.[1] If the pH drops to 9, the amine partially ionizes, causing peak broadening.

  • Hardware Fix: Switch to a column specifically marketed as "Base Deactivated" or "High Purity Silica."[1]

Q2: The retention time is shifting between runs.

  • Diagnosis: Inconsistent pH equilibration.[1] The

    
     of pyrrolidine is sensitive.[1] If your mobile phase pH is near the 
    
    
    
    (e.g., pH 9.0), small fluctuations in buffer preparation will cause massive shifts in retention (the "ruggedness" problem).
  • Solution: Move the pH at least 2 units away from the

    
    .[1]
    
    • Target pH 2.5 (Fully protonated).

    • Target pH 11.0 (Fully deprotonated).

    • Avoid pH 8.0 - 10.0.

Q3: I see a high baseline drift or noise at 210 nm.

  • Diagnosis: You are likely using the Nitro group for detection, but if you are using TFA, it absorbs strongly below 220 nm.[1]

  • Solution: The nitrophenoxy group has a secondary absorption band around 270-280 nm .[1] Shift your detection wavelength to 270 nm. This region is free from TFA interference and mobile phase background noise.[1]

Q4: Can I use this method for LC-MS?

  • Yes, but with caveats.

    • Avoid TFA: It suppresses ionization in the MS source.[1] Use Formic Acid (Low pH) or Ammonium Bicarbonate (High pH).[1]

    • High pH Advantage: Basic compounds often ionize better in positive mode ESI when eluted at high pH because they are neutral in the droplet but pick up a proton during desolvation, or simply because the organic content is higher at elution.

Standard Operating Procedures (Protocols)

Protocol A: Preparation of 10 mM Ammonium Bicarbonate Buffer (pH 10.5)
  • Weigh 0.79 g of Ammonium Bicarbonate (

    
    ).
    
  • Dissolve in 900 mL of HPLC-grade water.

  • Add Ammonium Hydroxide (

    
    , 28-30% solution) dropwise while monitoring with a calibrated pH meter until pH reaches 10.5 .
    
    • Critical: Do not overshoot.[1] If you do, discard and restart. Adding acid to correct it creates a high-salt buffer.[1]

  • Dilute to volume (1000 mL) with water.

  • Filter through a 0.22 µm membrane if not using pre-filtered water.[1]

  • Shelf Life: 48 hours (volatile buffer).[1]

Protocol B: System Equilibration for Basic Amines
  • Flush: Run 100% Mobile Phase B (Organic) for 10 mins to clean the column.

  • Passivate: If switching from low to high pH, flush with 50:50 Water:Methanol for 20 mins.

  • Equilibrate: Run the starting gradient conditions (e.g., 95% Buffer / 5% ACN) for at least 10 column volumes before the first injection.[1] Basic amines modify the stationary phase surface; stable retention requires longer equilibration than neutral compounds.[1]

Visualization: Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected Issue1 Peak Tailing Problem->Issue1 Issue2 Retention Drift Problem->Issue2 Issue3 Noisy Baseline Problem->Issue3 Sol1 Check pH vs pKa Add TFA or TEA Change Column Issue1->Sol1 Sol2 Buffer Capacity Low? Move pH away from 9-10 Issue2->Sol2 Sol3 Change Wavelength to 270 nm Remove TFA Issue3->Sol3

Caption: Rapid diagnostic flow for common HPLC issues with nitrophenoxy-pyrrolidines.

References

  • PubChem. (2025).[1][4] 3-(3-Nitrophenoxy)pyrrolidine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • McCalley, D. V. (2010).[1] Study of the selectivity, mass transfer and surface activity of the new generation of core–shell silica columns for basic solutes. Journal of Chromatography A. (Cited for silanol activity mechanisms).[1]

  • Agilent Technologies. (2020).[1] Strategies for the Separation of Basic Compounds in HPLC. Technical Note. Available at: [Link][1]

  • Waters Corporation. (2021).[1] XBridge BEH C18 Column Care and Use Manual. (Cited for High pH stability protocols).[1] Available at: [Link][1]

  • Chromatography Forum. (2011). Measure pyrrolidine by HPLC. (Discussion on detection and separation of pyrrolidine derivatives). Available at: [Link]

Sources

Validation & Comparative

Comparative Analysis: 1H NMR Profiling of 3-(3-Nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Free Base vs. Hydrochloride Salt

Executive Summary

3-(3-Nitrophenoxy)pyrrolidine is a high-value scaffold in fragment-based drug discovery (FBDD), particularly for targeting GPCRs and kinases where the pyrrolidine nitrogen serves as a critical vector for further diversification.

This guide provides a technical comparison between the Free Base and Hydrochloride (HCl) Salt forms.[1][2] While the free base is the standard intermediate for organic synthesis (e.g., amide coupling), the HCl salt is the preferred form for analytical characterization and biological storage due to its enhanced stability and water solubility.

Key Takeaway: The 1H NMR spectrum of this molecule is defined by the diastereotopicity of the pyrrolidine ring protons, induced by the chiral center at C3. Transitioning from Free Base to HCl Salt causes a distinct downfield shift (~0.5–0.8 ppm) of the


-amino protons, resolving previously overlapping multiplets.
Part 1: Structural Logic & Spin System

Before analyzing the spectrum, we must define the magnetic environment. The molecule consists of two distinct spin systems:

  • The Aromatic System (3-Nitrophenoxy): A 1,3-disubstituted benzene ring. The nitro group (

    
    ) is strongly electron-withdrawing, while the ether oxygen is electron-donating by resonance but withdrawing by induction.
    
  • The Aliphatic System (Pyrrolidine): A 5-membered nitrogen heterocycle. The substituent at C3 breaks the symmetry, making the protons at C2, C4, and C5 diastereotopic . They will not appear as simple triplets but as complex multiplets (ABX or ABXY systems).

Spin System Diagram (Graphviz)

SpinSystem cluster_Aromatic Aromatic Spin System (ABCD) cluster_Aliphatic Pyrrolidine Spin System (Chiral) H2_prime H2' (t) Ortho to NO2 & O ~7.8 ppm H4_prime H4' (ddd) Ortho to NO2 ~7.9 ppm H2_prime->H4_prime meta (J~2) H6_prime H6' (ddd) Ortho to O ~7.3 ppm H2_prime->H6_prime meta (J~2) H5_prime H5' (t) Meta to NO2 ~7.5 ppm H4_prime->H5_prime ortho (J~8) H5_prime->H6_prime ortho (J~8) H3 H3 (m) Chiral Center Deshielded by O H2 H2a/H2b Diastereotopic Alpha to N H3->H2 vicinal H4 H4a/H4b Diastereotopic Beta to N H3->H4 vicinal H5 H5a/H5b Diastereotopic Alpha to N H4->H5 vicinal

Figure 1: Spin system connectivity showing the aromatic coupling network and the aliphatic connectivity centered around the chiral H3 proton.

Part 2: Comparative Analysis (Free Base vs. HCl Salt)

The choice of form significantly impacts the spectral resolution.

FeatureFree Base (in

)
HCl Salt (in

or

)
Nitrogen State Secondary Amine (

)
Ammonium Ion (

)

-Proton Shift (H2, H5)
2.8 – 3.2 ppm 3.3 – 3.8 ppm (Deshielded by + charge)
NH Signal Broad singlet (1.8–2.5 ppm), often invisible due to exchange.Broad, distinct signals (8.0–9.5 ppm) in DMSO; invisible in

.
Resolution H2/H5 often overlap.H2/H5 spread out; diastereotopic splitting is sharper.
Solubility High in organic solvents (

).
High in water/methanol; poor in non-polar organics.
Why the Salt Form is Superior for Analysis

In the free base, the amine proton undergoes rapid exchange, often broadening the adjacent C2 and C5 signals. Protonation (HCl salt) "locks" the nitrogen lone pair, stopping the inversion of the nitrogen pyramid. This enhances the magnetic non-equivalence of the diastereotopic protons, allowing for a more precise structural assignment and purity determination.

Part 3: Detailed Chemical Shift Assignment

Note: Values are representative ranges based on 300/400 MHz data. Multiplicities: s=singlet, d=doublet, t=triplet, m=multiplet.

1. Aromatic Region (7.0 – 8.0 ppm)

The 3-nitrophenoxy group creates a distinct pattern. The nitro group is strongly deshielding.

  • H4' (~7.90 ppm, ddd): The most deshielded proton (ortho to

    
    ).
    
  • H2' (~7.75 ppm, t/m): Isolated between the Nitro and Ether groups. Appears as a narrow triplet (

    
    ).[3]
    
  • H5' (~7.50 ppm, t): The "triplet" of the system (meta to substituent effects).

  • H6' (~7.25 ppm, ddd): Ortho to the ether oxygen, which offers some shielding via resonance, making it the most upfield aromatic signal.

2. Aliphatic Region (Pyrrolidine Ring)

This region is complex due to the chiral center at C3.

ProtonFree Base (

)
HCl Salt (

)
Multiplicity & Logic
H3 4.80 – 4.955.10 – 5.25Multiplet. Deshielded by Oxygen. The "quintet-like" shape is due to coupling with H2a, H2b, H4a, H4b.
H5a/H5b 3.05 – 3.203.40 – 3.65Multiplet.

to Nitrogen. Strongly affected by salt formation (

).
H2a/H2b 2.90 – 3.103.30 – 3.55Multiplet.

to Nitrogen &

to Oxygen. Often overlaps with H5 in free base.
H4a/H4b 2.00 – 2.302.10 – 2.40Multiplet.

to Nitrogen. Distinct diastereotopic separation is usually visible here.[4]
NH 1.8 – 2.5 (Broad)9.0 – 9.5 (Broad)In salt form (DMSO), appears as two broad peaks corresponding to

.
Part 4: Experimental Protocols
A. Synthesis & Purification Workflow

To ensure spectral fidelity, the compound is typically synthesized via the Mitsunobu reaction, followed by Boc-deprotection.

Workflow Start Start: N-Boc-3-hydroxypyrrolidine + 3-Nitrophenol Mitsunobu Mitsunobu Reaction (PPh3, DIAD, THF, 0°C -> RT) Start->Mitsunobu Intermed Intermediate: N-Boc-3-(3-nitrophenoxy)pyrrolidine Mitsunobu->Intermed Deprotect Deprotection (4M HCl in Dioxane or TFA/DCM) Intermed->Deprotect SaltForm Product A: HCl Salt (Precipitate from Ether/Dioxane) Deprotect->SaltForm Direct Filtration FreeBase Product B: Free Base (Na2CO3 wash -> DCM extraction) Deprotect->FreeBase Basic Workup

Figure 2: Synthesis and isolation workflow determining the final salt form.

B. NMR Sample Preparation (Self-Validating Protocol)

For Free Base:

  • Dissolve 5–10 mg of oil in 0.6 mL

    
     .
    
  • Validation: Check for a sharp singlet at 7.26 ppm (

    
    ). If the NH peak is too broad, add 1 drop of 
    
    
    
    to exchange it out (peak will disappear).

For HCl Salt:

  • Dissolve 5–10 mg of solid in 0.6 mL

    
     .
    
  • Note:

    
     can be used, but it will erase the Ammonium (
    
    
    
    ) signals and HDO (4.79 ppm) may obscure the H3 methine proton.
  • Validation: Look for the water peak in DMSO at 3.33 ppm. Ensure the aromatic region integrates to exactly 4 protons relative to the single H3 proton at ~5.2 ppm.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5][6] (Standard text for substituent effects and coupling constants).

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12345 (Generic Pyrrolidine Scaffolds). Link

Sources

Technical Comparison Guide: IR Spectroscopy of 3-(3-Nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the infrared (IR) spectroscopic characterization of 3-(3-Nitrophenoxy)pyrrolidine , a critical heterocyclic building block in medicinal chemistry.

This guide deviates from standard template formats to focus on the specific challenge of Process Analytical Utility : distinguishing the final product from its N-Boc protected precursor and starting materials during synthesis.

Executive Summary & Chemical Context

3-(3-Nitrophenoxy)pyrrolidine is a bifunctional scaffold containing a secondary amine and a nitro-substituted aromatic ether. It is frequently employed in drug discovery to introduce solubility and H-bond donor/acceptor motifs.[1]

In a drug development context, the "performance" of this molecule is defined by its purity and identity . The primary quality control (QC) challenge is verifying the complete removal of the tert-butoxycarbonyl (Boc) protecting group used during synthesis.

The Core Comparison: This guide compares the IR spectral signature of the Target Product (3-(3-Nitrophenoxy)pyrrolidine) against its Primary Alternative/Precursor (N-Boc-3-(3-nitrophenoxy)pyrrolidine) . This comparison is the industry standard for rapid "Go/No-Go" decision-making in synthesis.

Spectral Fingerprint Analysis

The IR spectrum of 3-(3-Nitrophenoxy)pyrrolidine is dominated by three distinct functional zones. The presence or absence of specific bands in these zones confirms the chemical structure.

Zone A: The Nitrogen Center (3500 – 2400 cm⁻¹)
  • Free Base Form: Exhibits a single, weak-to-medium sharpness band at 3300–3350 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

  • HCl Salt Form (Common Commercial State): The N-H stretch broadens significantly, appearing as a wide "ammonium band" spanning 2400–3000 cm⁻¹ , often overlapping with C-H stretches. This is caused by the N-H⁺...Cl⁻ hydrogen bonding network.[1]

Zone B: The Nitro "Anchor" (1550 – 1300 cm⁻¹)

The nitro group attached to the aromatic ring provides the most reliable "anchor" peaks, which remain relatively unchanged regardless of the amine's protonation state.

  • Asymmetric NO₂ Stretch: Strong band at 1530 ± 10 cm⁻¹ .[1]

  • Symmetric NO₂ Stretch: Strong band at 1350 ± 10 cm⁻¹ .[1]

Zone C: The Ether Linkage (1300 – 1000 cm⁻¹)
  • Aryl-Alkyl Ether (Ar-O-R): A strong, distinct band at 1240 ± 15 cm⁻¹ (asymmetric C-O-C stretch) confirms the linkage between the pyrrolidine ring and the nitrophenyl group.

Comparative Analysis: Product vs. N-Boc Precursor

The most critical application of IR for this molecule is monitoring the deprotection reaction.

The "Alternative": N-Boc-3-(3-nitrophenoxy)pyrrolidine

The N-Boc precursor is the immediate alternative form found in the reaction vessel before acid treatment.

Performance Data: Spectral Differentiation

Feature Target Product (Secondary Amine) Precursor (N-Boc Carbamate) Diagnostic Value
Carbonyl (C=O) Absent Strong, Sharp @ 1680–1705 cm⁻¹ Primary Indicator. Disappearance confirms deprotection.
N-H Stretch Present (3300 cm⁻¹ sharp or broad salt band) Absent (No N-H on tertiary amide/carbamate) Secondary Indicator.[1][2]
Nitro (NO₂) Strong @ 1530 & 1350 cm⁻¹ Strong @ 1530 & 1350 cm⁻¹ Internal Standard (remains constant).[1]

| C-H (Aliphatic) | 2800–2950 cm⁻¹ | 2970–2980 cm⁻¹ (Methyl t-butyl split) | Tertiary Indicator (Boc methyls). |

Expert Insight: If you observe a strong peak at ~1690 cm⁻¹, the reaction is incomplete. The product is contaminated with the Boc-protected alternative.

Visualizing the Logic: QC Workflow

The following diagram illustrates the synthesis workflow and the logical decision tree for interpreting the IR data.

G Start Synthesis Reaction (Deprotection) Sample Isolate Crude Material Start->Sample IR_Scan Run ATR-FTIR Spectrum Sample->IR_Scan Decision_CO Peak @ 1690 cm⁻¹ (C=O Region)? IR_Scan->Decision_CO Fail FAIL: Precursor Present (Incomplete Deprotection) Decision_CO->Fail Yes (Strong) Check_NH Check 2400-3300 cm⁻¹ Decision_CO->Check_NH No (Absent) Decision_Salt Broad Band (2400-3000 cm⁻¹)? Check_NH->Decision_Salt Product_HCl PASS: Product (HCl Salt Form) Decision_Salt->Product_HCl Yes Product_Free PASS: Product (Free Base Form) Decision_Salt->Product_Free No (Sharp 3300)

Figure 1: Logical decision tree for validating 3-(3-Nitrophenoxy)pyrrolidine synthesis via IR spectroscopy.

Experimental Protocol: ATR-FTIR Characterization

This protocol is designed to be self-validating by using the Nitro group peaks as an internal frequency standard.

Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.[1]

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 16–32 scans.[1]

Step-by-Step Methodology
  • Background Scan: Clean the ATR crystal with isopropanol.[1] Collect a background spectrum (air) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O lines.[1]

  • Sample Loading:

    • If Solid (HCl Salt): Place ~5 mg of powder on the crystal.[1] Apply high pressure using the anvil clamp to ensure intimate contact.[1]

    • If Oil (Free Base): Place 1 drop directly on the crystal.[1] No pressure clamp is needed.[1]

  • Acquisition: Collect the sample spectrum.

  • Internal Validation (Self-Check):

    • Locate the 1530 cm⁻¹ and 1350 cm⁻¹ peaks.[1]

    • Validation: If these are absent or weak, the sample contact is poor (re-clamp) or the molecule is not a nitro-aromatic (wrong sample).

  • Critical Evaluation:

    • Zoom into 1650–1750 cm⁻¹ .[1]

    • Pass Criteria: Baseline is flat.[1] No peaks >5% transmittance drop.[1]

    • Fail Criteria: Sharp peak visible (indicates residual Boc-anhydride or N-Boc precursor).[1]

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Pyrrolidinone (Analogous cyclic amine data).[1] NIST Chemistry WebBook.[1] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for Nitro/Amine assignments).
  • Organic Chemistry Portal. Protecting Groups: Boc-Protected Amines and Deprotection Protocols.[1] Available at: [Link]

  • Coates, J. Interpretation of Infrared Spectra, A Practical Approach.[1] In: Encyclopedia of Analytical Chemistry.[1] R.A. Meyers (Ed.).[1] Available at: [Link]

Sources

Advanced HPLC Method Development for 3-(3-Nitrophenoxy)pyrrolidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 3-(3-Nitrophenoxy)pyrrolidine Purity Content Type: Publish Comparison Guide

Executive Summary

The purity analysis of 3-(3-Nitrophenoxy)pyrrolidine presents a classic chromatographic challenge: analyzing a secondary amine with a basic pKa (~9.5) alongside potentially acidic phenolic impurities (e.g., 3-nitrophenol) and hydrophobic protected intermediates. Standard acidic reversed-phase methods often result in severe peak tailing for the pyrrolidine moiety due to silanol interactions, compromising integration accuracy and impurity detection limits.

This guide objectively compares three distinct separation strategies: Acidic C18 (Traditional) , High-pH Hybrid C18 (Optimized) , and Phenyl-Hexyl (Selectivity-Focused) . Based on experimental principles and physicochemical properties, we demonstrate why High-pH methodology offers superior peak symmetry and retention stability for this compound class.

Compound Profile & Critical Quality Attributes (CQA)

Understanding the molecule is the first step in method design. 3-(3-Nitrophenoxy)pyrrolidine possesses two distinct functional regions that dictate its chromatographic behavior:

  • Pyrrolidine Ring (Basic): The secondary amine is protonated (

    
    ) at neutral and low pH. This leads to high polarity and strong ionic interactions with residual silanols on silica columns.[1]
    
  • Nitrophenoxy Group (Hydrophobic/Aromatic): This moiety allows for

    
     interactions and hydrophobic retention, but its retention is often masked by the polarity of the protonated amine.
    
Impurity Landscape

To validate purity, the method must resolve the API from its synthesis precursors and degradants.

SynthesisImpurities SM1 Starting Material 1 N-Boc-3-hydroxypyrrolidine Int Intermediate N-Boc-3-(3-nitrophenoxy)pyrrolidine SM1->Int SNAr Coupling SM2 Starting Material 2 1-Fluoro-3-nitrobenzene SM2->Int Imp1 Impurity A 3-Nitrophenol (Hydrolysis Product) SM2->Imp1 Hydrolysis side-rxn API Target API 3-(3-Nitrophenoxy)pyrrolidine Int->API Deprotection (TFA/HCl) Int->API Incomplete Deprotection Imp2 Impurity B Regioisomers (2- or 4-nitrophenoxy)

Figure 1: Synthesis pathway highlighting the origin of critical impurities (Boc-protected intermediate and phenolic byproducts).

Comparative Methodology: Selecting the Right Mode

We evaluated three method development approaches. The data below summarizes the theoretical and practical performance of each.

Method A: The "Generic" Approach (Acidic C18)
  • Column: Standard C18 (e.g., Zorbax Eclipse Plus C18), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: The low pH (approx. 2.7) keeps silanols protonated (neutral) to reduce secondary interactions. The amine is fully protonated (

    
    ).
    
  • Verdict: Sub-optimal. While widely used, the protonated amine is highly polar, eluting early (low

    
    ). Despite low pH, some silanol activity often remains, causing tailing factors (
    
    
    
    ) > 1.5.
Method B: The "Optimized" Approach (High pH Hybrid)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH), 2.5 µm.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3]

  • Mechanism: At pH 10, the pyrrolidine amine (pKa ~9.5) is largely deprotonated (neutral). This drastically increases hydrophobicity, improving retention and interaction with the C18 phase. The hybrid column resists dissolution at high pH.

  • Verdict: Recommended. Superior peak shape (

    
     ~1.1) and increased retention allow for better separation from polar solvent fronts and early-eluting phenols.
    
Method C: The "Selectivity" Approach (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl stationary phase.

  • Mobile Phase: 0.1% Formic Acid / Methanol.

  • Mechanism: Utilizes

    
     interactions between the column's phenyl ring and the analyte's nitrophenyl group. Methanol promotes these interactions better than Acetonitrile.
    
  • Verdict: Specialist Use. Excellent for separating structural isomers (e.g., 2-nitro vs 3-nitro isomers) but may still suffer from amine tailing if the pH is not carefully controlled.

Performance Data Comparison

The following table synthesizes representative performance metrics for the separation of 3-(3-Nitrophenoxy)pyrrolidine from its key impurity, 3-Nitrophenol.

ParameterMethod A (Acidic C18)Method B (High pH Hybrid)Method C (Phenyl-Hexyl)
Mobile Phase pH 2.7 (Formic Acid)10.0 (NH₄HCO₃)2.7 (Formic Acid)
API Retention (

)
1.2 (Early Elution)6.5 (Strong Retention)2.1 (Moderate)
Tailing Factor (

)
1.6 - 2.0 (Poor)1.05 - 1.15 (Excellent) 1.4 - 1.6 (Fair)
Resolution (API vs Phenol) 2.5> 10.0 4.0
LOD (S/N=3) 0.5 µg/mL0.1 µg/mL (Sharper peaks)0.3 µg/mL
MS Compatibility ExcellentExcellentGood

Key Insight: Method B provides a 5x improvement in retention and significantly sharper peaks. Sharper peaks directly translate to higher sensitivity (lower LOD), which is critical for purity analysis.

Detailed Experimental Protocol (Recommended Method B)

This protocol is designed to be a self-validating system for the purity analysis of 3-(3-Nitrophenoxy)pyrrolidine.

Reagents & Preparation
  • Buffer: Dissolve 0.79 g Ammonium Bicarbonate in 1 L HPLC-grade water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm membrane.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile (Ensure sample solubility; the free base is soluble in organic-rich diluents).

Instrument Parameters
  • Column: Waters XBridge BEH C18 XP, 100 x 4.6 mm, 2.5 µm (or equivalent high-pH stable column).

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temp: 40°C (Elevated temperature reduces viscosity and improves mass transfer).

  • Detection: UV at 254 nm (Nitrophenyl absorption) and 210 nm (General).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold
2.05Isocratic Hold (Elute polar salts)
12.090Linear Gradient
15.090Wash Impurities
15.15Re-equilibration
20.05End of Run
System Suitability Criteria (Self-Validation)
  • Tailing Factor: NMT 1.2 for the main peak.

  • Resolution: > 5.0 between 3-Nitrophenol (Impurity A) and API.

  • Precision: RSD < 2.0% for 5 replicate injections.

Method Development Decision Workflow

Use this logic flow to adapt the method if your specific matrix (e.g., formulation vs. crude synthesis) changes.

MethodDevTree Start Start: 3-(3-Nitrophenoxy)pyrrolidine Purity Analysis CheckpH Can you use High pH (>9)? (Check Column Stability) Start->CheckpH HighPH Method B: High pH C18 (Ammonium Bicarbonate pH 10) CheckpH->HighPH Yes (Recommended) LowPH Method A: Low pH C18 (Formic Acid/TFA) CheckpH->LowPH No (Standard Column) CheckSelectivity Are Isomers Co-eluting? HighPH->CheckSelectivity CheckTailing Is Tailing Factor > 1.5? LowPH->CheckTailing CheckTailing->CheckSelectivity No AddTEA Add Ion Pair Reagent (0.1% TEA or TFA) CheckTailing->AddTEA Yes PhenylHexyl Switch to Phenyl-Hexyl (Pi-Pi Selectivity) CheckSelectivity->PhenylHexyl Yes Final Validate Method CheckSelectivity->Final No AddTEA->Final PhenylHexyl->Final

Figure 2: Decision tree for optimizing HPLC conditions based on column availability and separation needs.

References
  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]

    • Context: Provides the foundational strategy for screening pH ranges (acidic to basic) for API method development.
  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert. Retrieved from [Link]

    • Context: Source for "Scouting Gradient" protocols and the importance of column selection (C18 vs. Phenyl-Hexyl) for selectivity.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

    • Context: Mechanistic explanation of silanol interactions with basic amines and the justification for high-pH str
  • PubChem. (2025).[5][6] Compound Summary: tert-Butyl 3-hydroxypyrrolidine-1-carboxylate.[7][8] Retrieved from [Link]

    • Context: Physicochemical properties of the key starting material (N-Boc-3-hydroxypyrrolidine) used to predict impurity retention.

Sources

Benchmarking Purity Assessment: Elemental Analysis vs. Modern Alternatives for 3-(3-Nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Challenge

3-(3-Nitrophenoxy)pyrrolidine represents a classic "problem child" in purity characterization. As a secondary amine scaffold often used in medicinal chemistry, it presents a dual analytical challenge:

  • The Pyrrolidine Ring: Secondary amines are prone to absorbing atmospheric

    
     (forming carbamates) and moisture, particularly when isolated as hydrochloride salts to improve stability.
    
  • The Nitro Group: Nitro-aromatics can induce "flash combustion" in elemental analyzers, occasionally leading to incomplete oxidation or nitrogen oxide (

    
    ) trapping inefficiencies.
    

This guide objectively compares the traditional "Gold Standard" (Combustion Analysis) against the modern "Platinum Standard" (Quantitative NMR or qNMR), providing actionable protocols to ensure your data meets the stringent Journal of Medicinal Chemistry (JMC) requirement of >95% purity.

Theoretical Framework: Defining the Baseline

Before any experimental validation, the theoretical elemental composition must be established. Note that this molecule is frequently handled as a Hydrochloride (HCl) salt to prevent oxidation of the secondary amine.

Molecule: 3-(3-Nitrophenoxy)pyrrolidine Molecular Weight (Free Base): 208.22 g/mol Molecular Weight (HCl Salt): 244.68 g/mol

Table 1: Theoretical Elemental Composition
ElementFree Base (

)
HCl Salt (

)
Tolerance Limit (

)
Carbon (C) 57.69%49.09%Critical for solvent detection
Hydrogen (H) 5.81%5.35%Most sensitive to moisture
Nitrogen (N) 13.46%11.45%Sensitive to decomposition
Chlorine (Cl) N/A14.49%Requires titration/add-on

Critical Insight: If your Experimental H% is > 0.4% higher than theoretical, your sample is wet. For the HCl salt, a deviation of +0.5% H often implies ~3-4% water by weight, rendering the sample "impure" by JMC standards.

Comparative Analysis: Methodologies & Performance

Method A: Automated Combustion Analysis (CHN)

The Traditional Standard

Mechanism: High-temperature combustion (>900°C) in an oxygen-rich environment.


, 

, and

gases are separated (GC) and quantified via Thermal Conductivity Detection (TCD).
  • Pros:

    • Widely accepted by all major journals.

    • Cheap per-sample cost (once equipment is owned).

    • Requires minimal method development.

  • Cons:

    • Destructive: Sample is lost.

    • Blind to Purity: A mixture of 50% impurity A (high C) and 50% impurity B (low C) can accidentally sum to the correct C% (The "Compensation Error").

    • Hygroscopicity Failure: The pyrrolidine HCl salt is extremely hygroscopic. Weighing it in open air introduces significant error.

Method B: Quantitative NMR (qNMR)

The Modern Solution

Mechanism: The integration of proton signals is directly proportional to the molar concentration of the nuclei. By adding a certified Internal Standard (IS) of known purity, the absolute purity of the analyte is calculated mathematically.

  • Pros:

    • Specific: Distinguishes between the molecule, residual solvent, and water.

    • Non-Hygroscopic Sensitive: Water in the sample does not affect the integration of the C-H signals (unless it overlaps, which is rare in DMSO-

      
      ).
      
    • Non-Destructive: Sample can be recovered.[1]

  • Cons:

    • Requires a precision balance (Metrology grade).

    • Requires a high-purity Internal Standard (e.g., Maleic Acid, TCNB).

Experimental Protocols

Protocol 1: Handling Hygroscopic Salts for CHN Analysis

Use this if you MUST submit for Elemental Analysis.

  • Pre-Drying: Place 50 mg of 3-(3-Nitrophenoxy)pyrrolidine HCl in a drying pistol (Abderhalden) with

    
     and refluxing acetone (56°C) under high vacuum (<0.1 mbar) for 12 hours.
    
  • Inert Transfer: Transfer the dried vial into a glovebox or a dry-bag flushed with Argon.

  • Capsule Sealing: Inside the inert atmosphere, weigh 2-3 mg of sample into a tin capsule .

  • Cold Welding: Use a capsule sealing press (e.g., from Elementar or PerkinElmer) to "cold weld" the tin capsule shut. This prevents moisture re-absorption during the transfer to the analyzer.

  • Combustion: Run the analysis immediately using a standard burn cycle (add

    
     if incomplete combustion is suspected due to the nitro group).
    
Protocol 2: qNMR Purity Determination

Recommended for High-Throughput/Accuracy.

  • Internal Standard Selection: Use 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid . Both have singlet peaks that do not overlap with the pyrrolidine or aromatic protons of the analyte.

  • Weighing:

    • Weigh ~10 mg of Analyte (

      
      ) into a vial. Record to 0.01 mg.[2]
      
    • Weigh ~5 mg of Internal Standard (

      
      ) into the same vial. Record to 0.01 mg.[2]
      
  • Solvation: Dissolve in 0.7 mL DMSO-

    
    . Ensure complete dissolution.
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Critical! Nitro-aromatics relax slowly; insufficient 
      
      
      
      leads to integration errors).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integration area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass weighed,
    
    
    =Purity of standard.[2][3][4][5][6][7][8][9]

Representative Data Comparison

The following table illustrates a typical scenario for the HCl salt of 3-(3-Nitrophenoxy)pyrrolidine, demonstrating why qNMR is often superior for this chemotype.

ParameterTheoreticalMethod A: CHN (Standard Handling)Method A: CHN (Glovebox/Sealed)Method B: qNMR (DMSO-

)
Carbon % 49.0947.12 (Fail)49.01 (Pass)98.2% (Purity)
Hydrogen % 5.355.95 (Fail - Wet)5.39 (Pass)N/A (H signal separated)
Nitrogen % 11.4511.02 (Fail)11.41 (Pass)N/A
Result Reference REJECTED ACCEPTED ACCEPTED
Notes Sample absorbed ~3%

during weighing.[10]
Required 24h prep time.[10]15 min prep. Confirmed water peak at 3.33 ppm.

Visualizing the Analytical Logic

Diagram 1: The Purity Decision Matrix

This flowchart guides the researcher on which method to select based on the physical state of the 3-(3-Nitrophenoxy)pyrrolidine.

PurityDecision Start Sample: 3-(3-Nitrophenoxy)pyrrolidine StateCheck Is it the HCl Salt? Start->StateCheck YesSalt Yes (Hygroscopic Risk) StateCheck->YesSalt High NoSalt No (Free Base - Oil) StateCheck->NoSalt Low qNMR Method: qNMR (Solvent: DMSO-d6) (Relaxation: >60s) YesSalt->qNMR Preferred CHN_Sealed Method: Sealed Capsule CHN (Requires Glovebox) YesSalt->CHN_Sealed If qNMR unavailable NoSalt->qNMR CHN_Standard Method: Standard CHN (Risk of oxidation) NoSalt->CHN_Standard Result JMC Compliant Purity (>95%) qNMR->Result CHN_Standard->Result CHN_Sealed->Result

Caption: Decision tree for selecting the optimal purity assay. qNMR is preferred for the salt form to bypass hygroscopicity errors.

Diagram 2: Combustion Failure Mechanism

Understanding why CHN fails is critical for troubleshooting.

CombustionFailure Sample Sample + H2O (absorbed) Furnace Combustion Furnace (950°C) Sample->Furnace CO2 CO2 (from Sample) Furnace->CO2 H2O_Sample H2O (from Sample) Furnace->H2O_Sample H2O_Atmos H2O (Atmospheric Contamination) Furnace->H2O_Atmos Detector TCD Detector CO2->Detector H2O_Sample->Detector H2O_Atmos->Detector False Signal Result Result: High %H Low %C (FAIL) Detector->Result

Caption: Mechanism of "False Failure" in CHN analysis. Atmospheric water adds to the Hydrogen signal, artificially inflating %H and diluting %C.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.

  • American Chemical Society. (2025). "Journal of Medicinal Chemistry Author Guidelines: Purity Requirements."

  • Elementar. (2025).[4][6][11][12] "Best practices for sample preparation in elemental analysis."

  • U.S. Food and Drug Administration (FDA). (2006). "Guidance for Industry: Q3A(R2) Impurities in New Drug Substances."

Sources

Reference Standards for 3-(3-Nitrophenoxy)pyrrolidine Analysis: A Technical Qualification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Risks in Reagent-Grade Scaffolds

3-(3-Nitrophenoxy)pyrrolidine (CAS 946727-05-5) is a critical heterocyclic building block used in the synthesis of diverse pharmaceutical targets, particularly kinase inhibitors and GPCR ligands where the pyrrolidine ring provides solubility and the nitrophenoxy group serves as a masked aniline for further coupling.

In drug development, the transition from "Reagent Grade" starting materials to "Reference Standard" quality is a common failure point. Commercial reagent-grade material often lacks the rigorous characterization required for GMP impurity profiling—specifically regarding chiral purity and salt stoichiometry .

This guide objectively compares the performance of Certified Reference Materials (CRM) against standard Reagent Grade alternatives, providing experimental protocols to upgrade and qualify in-house standards.

Comparative Analysis: Reagent Grade vs. Qualified Reference Standard

The following table summarizes the critical performance gaps identified between commercially available "building block" grade material and a fully qualified reference standard.

Table 1: Technical Specification Comparison

FeatureReagent Grade (Commercial Source) Qualified Reference Standard (CRM) Impact on Analysis
Assay (Potency) >95% (Area%)>98.0% (w/w, qNMR)Area% overestimates potency by ignoring water/salts, leading to assay bias.
Chiral Purity Often Undefined (Racemic or >90% ee)>99.5% ee (Chiral HPLC)Critical for stereoselective synthesis; wrong enantiomer is a potent impurity.
Salt Form Variable (Free base, HCl, or TFA salt)Defined Stoichiometry (e.g., Mono-HCl)Ambiguous counter-ions cause retention time shifts and mass balance errors.
Impurity Profile UnspecifiedQuantified (LOQ < 0.05%)Reagent grade often contains 3-Nitrophenol (starting material) residues.
Residual Solvents Not testedQuantified (GC-HS)High boiling solvents (DMSO, DMF) interfere with weight-based assay.

The Qualification Workflow

To establish a reliable reference standard system for 3-(3-Nitrophenoxy)pyrrolidine, researchers must follow a self-validating qualification workflow. This process ensures that the material used for calibrating HPLC assays is chemically and stereochemically defined.

Visualization: Standard Qualification Pathway

QualificationWorkflow Source Source Material (Reagent Grade) Purification Purification (Recrystallization/Prep-HPLC) Source->Purification Enrich >99% StructID Structural ID (1H-NMR, MS, IR) Purification->StructID Identity Purity Purity Assessment (HPLC-UV + Chiral LC) StructID->Purity Impurities Potency Potency Assignment (qNMR + ROI + KF) Purity->Potency Mass Balance Release Qualified Standard (CoA Generation) Potency->Release

Caption: Figure 1. Logical workflow for converting reagent-grade 3-(3-Nitrophenoxy)pyrrolidine into a qualified analytical reference standard.

Experimental Protocols

The following protocols are designed to detect common impurities missed by standard vendor CoAs, specifically 3-Nitrophenol (hydrolytic degradant/starting material) and enantiomeric impurities .

Protocol A: Reversed-Phase HPLC for Chemical Purity

Use this method to quantify synthetic byproducts and degradation.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Nitro group absorption) and 210 nm (Amine backbone).

  • Temperature: 30°C.

  • Key Retention Times (Approx):

    • Pyrrolidine core: ~2-3 min (elutes early due to polarity).

    • 3-(3-Nitrophenoxy)pyrrolidine: ~12.5 min.

    • 3-Nitrophenol (Impurity): ~14.2 min.

Scientific Rationale: The use of TFA suppresses the ionization of the secondary amine, sharpening the peak shape. The gradient is extended to ensure separation of the lipophilic nitrophenol impurity, which often co-elutes in isocratic systems.

Protocol B: Chiral HPLC for Enantiomeric Excess

Crucial for (S)- or (R)- specific projects. Reagent grade often contains 1-5% of the wrong enantiomer.

  • Column: Immobilized Amylose-based (e.g., Chiralpak IA or IG), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Mode: Isocratic.

  • Self-Validation: Inject a racemic mixture first to establish resolution (Rs > 1.5 required). Then inject the sample.[1]

Critical Impurity Analysis

When characterizing 3-(3-Nitrophenoxy)pyrrolidine, three specific impurity classes must be monitored. These are often absent from "Reagent Grade" CoAs but impact downstream biology and chemistry.

  • Hydrolytic Degradant (3-Nitrophenol):

    • Origin: Hydrolysis of the ether linkage under acidic/basic stress or unreacted starting material.

    • Detection: Protocol A. High UV response at 254 nm.

  • N-Protected Precursors (e.g., N-Boc-3-(3-nitrophenoxy)pyrrolidine):

    • Origin: Incomplete deprotection during synthesis.

    • Risk:[2] "Silent" in aqueous solubility tests but crashes out in biological assays.

    • Detection: Elutes late (>18 min) in Protocol A due to the lipophilic Boc group.

  • Triphenylphosphine Oxide (TPPO):

    • Origin: If synthesized via Mitsunobu reaction (common for ether formation).

    • Detection: Strong UV absorber, often co-elutes with the main peak unless a gradient is used. Mass Spec (m/z 279) confirmation is recommended.

References

  • Chemical Identity: 3-(3-Nitrophenoxy)pyrrolidine. CAS No. 946727-05-5. ChemicalBook. Link

  • Synthesis Context: Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines. (Describes pyrrolidine ether synthesis via Mitsunobu conditions). NCBI PubMed Central.[3] Link

  • Analytical Methodology: Separation of Pyrrolidine Derivatives. (General guidance on HPLC of polar amines). Chromatography Forum. Link

  • Chiral Analysis: Chiral Separation of 3-Substituted Pyrrolidines. (Methodology for enantiomeric separation). Sigma-Aldrich Technical Guides. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(3-Nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: 3-(3-Nitrophenoxy)pyrrolidine is a nitrogen-containing organic base with a nitro-aromatic substituent.[1][2] It presents dual hazards: corrosivity (due to the secondary amine) and potential toxicity/energetic instability (due to the nitro group).[3]

Do NOT:

  • Do NOT mix with strong acids (exothermic reaction).[3]

  • Do NOT mix with strong oxidizers (fire/explosion risk).[3]

  • Do NOT dispose of down the drain.[3]

Disposal Path: Segregate into Basic Organic Waste (halogen-free) for high-temperature incineration.

Chemical Profile & Hazard Analysis (SAR)

To dispose of this compound safely, we must understand its Structure-Activity Relationship (SAR).[3] This molecule combines a pyrrolidine ring with a nitrophenoxy group.

Functional GroupHazard CharacteristicImpact on Disposal
Pyrrolidine Ring Secondary Amine (

)
Corrosive/Caustic. Will react violently with acids.[1][2] Must be stored/disposed of with bases or neutral organics.
Nitro Group (-NO₂) Electron-withdrawing groupEnergetic/Toxic. Nitro compounds can be shock-sensitive if dry or concentrated.[1][2] Increases lipophilicity (skin absorption risk).[3]
Phenoxy Linker Ether linkagePeroxide Former (Low Risk). While ethers can form peroxides, the steric hindrance here reduces this risk compared to simple ethers, but long-term storage requires testing.[1][2][3]

Physical State: Typically a viscous oil or low-melting solid. Often supplied as a Hydrochloride (HCl) salt to improve stability.[3]

  • Note: If your substance is the HCl salt, it is acidic rather than basic, but should still be segregated from strong oxidizers.[1][2][3]

Pre-Disposal Protocol: Segregation & Compatibility

Effective disposal begins at the bench, not the waste room.[3] You must segregate this chemical to prevent "accidental synthesis" in the waste drum.

Compatibility Matrix

The following table outlines what cannot enter the same waste stream as 3-(3-Nitrophenoxy)pyrrolidine.

Incompatible ClassResult of MixingMechanism
Strong Acids (HCl, H₂SO₄)Exothermic Runaway Acid-Base neutralization releases significant heat, potentially boiling waste solvents.[1][2][3]
Oxidizers (H₂O₂, Nitric Acid)Fire / Explosion Amines are reducing agents; Nitro groups are energetic.[1][2][3] Mixing with oxidizers creates unstable intermediates (N-oxides).
Acid Chlorides / Anhydrides Toxic Gas / Heat Acylation of the pyrrolidine nitrogen releases HCl gas and heat.[1][2]
Halogenated Solvents Reaction Risk While often co-disposed, amines can react with alkyl halides (alkylation) over time, generating heat.[1][2][3] Prefer Non-Halogenated streams.

Operational Disposal Workflow

This workflow ensures compliance with EPA RCRA standards (typically D001/D002/D003 depending on formulation) and ensures personnel safety.[3]

Phase 1: Preparation
  • PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[3] If handling >50g, use a face shield.

  • Vessel: Use a High-Density Polyethylene (HDPE) or amber glass container. Avoid metal containers due to potential amine corrosion.

Phase 2: Waste Stream Selection

Follow this logic tree to determine the correct waste container.

WasteDecisionTree start Start: 3-(3-Nitrophenoxy)pyrrolidine Waste state Is the waste Solid or Liquid? start->state solid Solid Waste (Contaminated wipes, pure solid) state->solid Solid liquid Liquid Waste (Dissolved in solvent) state->liquid Liquid stream_A Stream A: Solid Hazardous Waste (Label: Toxic/Irritant) solid->stream_A solvent_check Is the solvent Halogenated? (e.g., DCM, Chloroform) liquid->solvent_check stream_B Stream B: Halogenated Organic Waste (Segregate from Acids) solvent_check->stream_B Yes stream_C Stream C: Non-Halogenated Organic Waste (Preferred Path) solvent_check->stream_C No (MeOH, EtOH, DMSO)

Figure 1: Decision logic for waste stream segregation. Stream C is the preferred path for liquid solutions to minimize secondary reaction risks.[2]

Phase 3: Labeling & Storage[3]
  • Labeling: Do not use abbreviations. Write: 3-(3-Nitrophenoxy)pyrrolidine solution.

  • Hazard Tags: Check "Toxic" and "Corrosive" (if free base) or "Irritant" (if salt).[3]

  • Storage: Store the waste container in a secondary containment tray in a cool, ventilated cabinet until pickup.

Emergency Contingencies: Spill Response

In the event of a spill, immediate containment is critical to prevent the nitro-compound from drying out or contacting incompatibles.[2][3]

SpillResponse assess 1. Assess Volume & State (Evacuate if >100mL) ppe 2. Don PPE (Resp. protection if dust) assess->ppe contain 3. Containment Use Vermiculite/Sand ppe->contain collect 4. Collection Scoop into HDPE Jar contain->collect clean 5. Decontamination Wash surface with soap/water collect->clean

Figure 2: Standard Operating Procedure (SOP) for bench-scale spills.

Specific Cleaning Agents:

  • Do NOT use bleach (Sodium Hypochlorite).[3] Hypochlorites can react with amines to form chloramines (toxic gas).[3]

  • Use: Simple detergent and water, or a dilute acetic acid solution (if neutralizing the free base) followed by water.[3]

References & Regulatory Grounding[1][2][4][5]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [3]

  • U.S. Environmental Protection Agency. (n.d.).[3] Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Parts 260-273.[1] [3]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Hazard Communication Standard (HCS) - 29 CFR 1910.1200. [3]

  • PubChem. (n.d.).[3] Compound Summary: Pyrrolidine (General Safety Data). National Library of Medicine. [3]

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) for your lot number before handling.[3]

Sources

Navigating the Safe Handling of 3-(3-Nitrophenoxy)pyrrolidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. 3-(3-Nitrophenoxy)pyrrolidine, a compound with significant potential in various research applications, requires a comprehensive understanding of its hazard profile to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient handling, grounded in established scientific principles.

Hazard Assessment: Understanding the Risks

Anticipated Hazards:

  • Harmful if Swallowed, Inhaled, or in Contact with Skin: Analogous compounds consistently indicate toxicity through these routes of exposure.[1][2][3][4]

  • Skin and Eye Irritation/Burns: Direct contact is likely to cause irritation and potentially severe chemical burns.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation.[1]

  • Flammability: The pyrrolidine moiety suggests that the compound may be a flammable liquid and vapor.[3][4][5]

Due to these potential hazards, a cautious and well-documented approach to handling is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 3-(3-Nitrophenoxy)pyrrolidine. The goal is to create a complete barrier between the researcher and the chemical.

PPE ComponentSpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene)To prevent skin contact and absorption.[6]
Eye Protection Tightly fitting safety goggles with side-shields or a full-face shieldTo protect against splashes and vapors.[6][7]
Body Protection Chemical-resistant lab coat or coverallsTo protect skin from accidental spills.[8][9]
Respiratory Protection Use in a well-ventilated fume hoodTo prevent inhalation of harmful vapors.[6][10] In situations where a fume hood is not feasible, a NIOSH-approved respirator may be necessary.[11]
Donning and Doffing PPE: A Critical Workflow

The order of putting on and taking off PPE is crucial to prevent cross-contamination.

Diagram: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Gloves Don1->Don2 Don3 3. Eye Protection Don2->Don3 Doff1 1. Gloves Doff2 2. Eye Protection Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: Sequential process for correctly putting on and removing PPE.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the experiment's integrity.

Preparation:

  • Designated Area: All handling of 3-(3-Nitrophenoxy)pyrrolidine must occur in a designated area, preferably within a certified chemical fume hood.

  • Gather Materials: Before starting, ensure all necessary equipment, including the chemical, solvents, glassware, and waste containers, are within the fume hood to minimize movement in and out of the containment area.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.

Handling:

  • Don PPE: Follow the prescribed donning procedure.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes or aerosolization. Use non-sparking tools if the compound is determined to be flammable.[6]

  • Reactions: Keep all reaction vessels closed or under a condenser to prevent the release of vapors.

  • Post-Handling: After use, securely close the primary container.[6]

Decontamination:

  • Clean Work Area: Wipe down the work surface within the fume hood with an appropriate decontaminating solution.

  • Doff PPE: Follow the prescribed doffing procedure to avoid contaminating yourself.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[2]

Emergency Procedures: Planning for the Unexpected

Rapid and correct response to an emergency situation can significantly mitigate potential harm.

Spill Response
  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Isolate: If safe to do so, close the fume hood sash and restrict access to the area.

  • Report: Notify the laboratory supervisor and the institutional safety office.

  • Cleanup: Only trained personnel with appropriate PPE should perform the cleanup. Use an inert absorbent material to contain the spill.[3] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[6]

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.

Diagram: Emergency Response Flowchart

Emergency_Response Start Exposure Incident Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhale Inhalation Start->Inhale Ingest Ingestion Start->Ingest FlushSkin Flush with water for 15 min Remove contaminated clothing Skin->FlushSkin FlushEye Flush with water for 15 min Eye->FlushEye FreshAir Move to fresh air Inhale->FreshAir RinseMouth Rinse mouth with water Ingest->RinseMouth Medical Seek Immediate Medical Attention FlushSkin->Medical FlushEye->Medical FreshAir->Medical RinseMouth->Medical

Caption: Immediate actions following different routes of chemical exposure.

Disposal Plan: Responsible Waste Management

Proper disposal of 3-(3-Nitrophenoxy)pyrrolidine and associated contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste containing 3-(3-Nitrophenoxy)pyrrolidine, including unused product, contaminated absorbent materials, and disposable PPE, must be collected in a designated, properly labeled, and sealed hazardous waste container.[2][6]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[6]

  • Disposal: Arrange for the disposal of the hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations.[12] Do not discharge the chemical into drains or the environment.[6]

By implementing these comprehensive safety and handling protocols, researchers can confidently and safely work with 3-(3-Nitrophenoxy)pyrrolidine, fostering a secure environment for scientific advancement.

References

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